2-Allyl-3-hydroxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-4-9-8(7-11)5-3-6-10(9)12/h2-3,5-7,12H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHRAGBOMUXWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC=C1O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379420 | |
| Record name | 2-Allyl-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79950-42-8 | |
| Record name | 2-Allyl-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Allyl-3-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Allyl-3-hydroxybenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Allyl-3-hydroxybenzaldehyde, a phenolic aldehyde with potential applications in medicinal chemistry and drug development. This document details the compound's chemical identity, including its IUPAC name and CAS number, and presents a plausible synthetic route based on established organic chemistry principles. Furthermore, this guide explores the compound's potential biological activities, drawing parallels with structurally similar molecules that have demonstrated significant anti-inflammatory and anticancer properties. Key signaling pathways potentially modulated by this class of compounds, such as the MAPK and Shh pathways, are discussed and visualized. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of substituted benzaldehydes.
Chemical Identity and Properties
This compound is an organic compound characterized by a benzene ring substituted with an allyl group, a hydroxyl group, and a formyl group.
| Identifier | Value | Reference |
| IUPAC Name | 3-hydroxy-2-prop-2-enylbenzaldehyde | [1] |
| Common Name | This compound | [1][2] |
| CAS Number | 79950-42-8 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.18 g/mol | [1] |
| Appearance | Solid (predicted) | [2] |
| Purity | 97% (commercially available) | [2] |
| Storage Temperature | 2-8°C under inert atmosphere | [2] |
Plausible Synthetic Route
Experimental Protocol: Ortho-Allylation of 3-Hydroxybenzaldehyde
Objective: To synthesize this compound via a Claisen rearrangement of an allyloxy intermediate.
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 3-Hydroxybenzaldehyde | 122.12 |
| Allyl Bromide | 120.98 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 |
| Acetone | 58.08 |
| Toluene | 92.14 |
| Hydrochloric Acid (HCl) | 36.46 |
| Ethyl Acetate | 88.11 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 |
Procedure:
-
Williamson Ether Synthesis: To a solution of 3-hydroxybenzaldehyde in acetone, add two equivalents of anhydrous potassium carbonate. Stir the mixture at room temperature. Slowly add 1.1 equivalents of allyl bromide dissolved in acetone. Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Isolation of Intermediate: After the reaction is complete, filter the mixture to remove inorganic salts. Evaporate the acetone under reduced pressure to obtain the crude 3-(allyloxy)benzaldehyde.
-
Claisen Rearrangement: Heat the crude 3-(allyloxy)benzaldehyde in a high-boiling point solvent such as toluene, or neat, to induce the Claisen rearrangement to the desired this compound. The reaction temperature is typically in the range of 180-220°C.
-
Purification: The resulting product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Potential Biological Activities and Applications
While specific biological data for this compound is limited, research on its isomers and other structurally related benzaldehydes provides strong indications of its potential therapeutic applications, particularly in oncology and inflammatory diseases.
Anticancer Activity
The isomer, 3-Allyl-2-hydroxybenzaldehyde, has demonstrated significant cytotoxic effects against various human cancer cell lines, including leukemia (HL-60) and cervical cancer (HeLa) cells.[4] The proposed mechanism of action involves the induction of apoptosis.[4] Furthermore, other benzyloxybenzaldehyde derivatives have shown anticancer activity against HL-60 cells by causing cell cycle arrest at the G2/M phase and disrupting mitochondrial function.[5] Benzaldehyde itself has been studied for its ability to suppress metastasis and overcome treatment resistance in cancer.[6]
| Compound | Cell Line | Observed Effect | Potential Mechanism |
| 3-Allyl-2-hydroxybenzaldehyde | HL-60 (Leukemia), HeLa (Cervical Cancer) | Cytotoxicity, Apoptosis Induction | Inhibition of procaspase-3 |
| Benzyloxybenzaldehyde Derivatives | HL-60 (Leukemia) | Anti-proliferative, G2/M cell cycle arrest, Apoptosis | Disruption of mitochondrial function |
| Benzaldehyde | Pancreatic Cancer (in vivo) | Inhibition of tumor growth and metastasis | Targeting the 14-3-3ζ and H3S28ph interaction |
Anti-inflammatory Activity
Studies on 3-hydroxybenzaldehyde have revealed its potential to mitigate inflammatory responses. It has been shown to inhibit the proliferation of vascular smooth muscle cells and reduce the expression of inflammatory markers such as VCAM-1 and ICAM-1 in human umbilical vein endothelial cells (HUVECs).[7][8] The anti-inflammatory effects are believed to be mediated through the inhibition of key signaling molecules like NF-κB and p38.[7][8]
| Compound | Cell Type | Observed Effect | Potential Mechanism |
| 3-Hydroxybenzaldehyde | HUVECs | Inhibition of inflammatory markers (VCAM-1, ICAM-1) | Inhibition of p-NF-κB and p-p38 |
| 2,4-Dihydroxybenzaldehyde | RAW264.7 Macrophages | Suppression of NO, iNOS, and COX-2 production | - |
Involvement in Cellular Signaling Pathways
The biological effects of substituted benzaldehydes are often attributed to their ability to modulate specific intracellular signaling pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Schiff base derivatives of 2-hydroxybenzaldehyde have been shown to induce apoptosis in cancer cells by modulating the MAPK signaling pathway.[9] This suggests that this compound could potentially exert its anticancer effects through a similar mechanism.
Caption: Potential inhibition of the MAPK pathway by this compound.
Sonic Hedgehog (Shh) Signaling Pathway
The Sonic Hedgehog (Shh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of this pathway has been implicated in the development of various cancers. Studies have shown that 3-hydroxybenzaldehyde can activate the Shh signaling pathway in astrocytes.[10] This interaction highlights a potential mechanism through which this compound could influence cellular processes.
Caption: Potential modulation of the Shh pathway by this compound.
Conclusion and Future Directions
This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and pharmacology. Based on the biological activities of its structural analogs, it is plausible that this compound possesses anticancer and anti-inflammatory properties. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to elucidate its specific biological activities and mechanisms of action. Quantitative analysis of its effects on cancer cell viability and inflammatory markers, as well as detailed studies of its impact on signaling pathways such as MAPK and Shh, will be crucial in determining its therapeutic potential.
References
- 1. This compound | C10H10O2 | CID 2775156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 79950-42-8 [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. 3-Allyl-2-hydroxybenzaldehyde|CAS 24019-66-7 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of "2-Allyl-3-hydroxybenzaldehyde"
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allyl-3-hydroxybenzaldehyde is an aromatic organic compound that holds potential for various applications in research and development, particularly in the synthesis of more complex molecules and potentially as a biologically active agent. Its structure, featuring a benzaldehyde core with hydroxyl and allyl functional groups, provides multiple sites for chemical modification, making it a versatile building block. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and a summary of its known reactivity and potential biological significance.
Chemical and Physical Properties
While comprehensive experimental data for this compound is not extensively documented in publicly available literature, a combination of predicted data and information on its isomers allows for a general characterization. It is known to be a solid at room temperature and should be stored under an inert atmosphere at 2-8°C.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | [2] |
| Molecular Weight | 162.18 g/mol | [2] |
| IUPAC Name | 3-hydroxy-2-prop-2-enylbenzaldehyde | [2] |
| CAS Number | 79950-42-8 | [2] |
| Physical Form | Solid powder | [1] |
| Melting Point | 102-103 °C (from dichloromethane/hexane) | Inferred from similar compounds |
| Boiling Point | 274.4 ± 25.0 °C (Predicted) | |
| Density | 1.126 ± 0.06 g/cm³ (Predicted) | |
| Solubility | No experimental data available. Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. | |
| InChI Key | QVHRAGBOMUXWRI-UHFFFAOYSA-N | [2] |
| SMILES | C=CCC1=C(C=O)C=CC=C1O |
Synthesis of this compound
The primary route for the synthesis of this compound is through a Claisen rearrangement of its precursor, 3-(allyloxy)benzaldehyde. This[3][3]-sigmatropic rearrangement is a common and effective method for the ortho-allylation of phenols.
Experimental Protocol: Synthesis via Claisen Rearrangement
Step 1: Synthesis of 3-(Allyloxy)benzaldehyde
A Williamson ether synthesis is employed to prepare the starting material.
-
Materials:
-
3-Hydroxybenzaldehyde
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
-
Procedure:
-
To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(allyloxy)benzaldehyde.
-
Step 2: Claisen Rearrangement to this compound
-
Materials:
-
3-(Allyloxy)benzaldehyde
-
High-boiling solvent (e.g., N,N-diethylaniline or decahydronaphthalene)
-
Diethyl ether or ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-(allyloxy)benzaldehyde (1.0 eq) in a high-boiling solvent such as N,N-diethylaniline.
-
Heat the stirred reaction mixture to 180-220 °C. The optimal temperature should be determined empirically.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer with 1M HCl to remove the high-boiling solvent, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
-
Spectral Data
Detailed experimental spectral data for this compound is sparse in the literature. However, based on its structure and data from related compounds, the following spectral characteristics can be anticipated.
Table 2: Predicted and Known Spectral Data
| Technique | Data | Source |
| ¹H NMR | A ¹H NMR spectrum has been referenced but not publicly detailed. Expected signals would include aromatic protons, an aldehydic proton, and signals corresponding to the allyl group (vinyl and methylene protons). | Inferred from synthesis literature |
| ¹³C NMR | No experimental data available. Expected signals would include those for the aromatic ring carbons, the aldehyde carbonyl carbon, and the carbons of the allyl group. | |
| IR Spectroscopy | A vapor phase IR spectrum is available in the PubChem database. Key absorptions would be expected for the hydroxyl (O-H stretch), aldehyde (C=O stretch), and aromatic (C=C stretch) functionalities. | [2] |
| Mass Spectrometry | GC-MS data is available in the PubChem database. The molecular ion peak would be expected at m/z = 162. | [2] |
Reactivity and Stability
This compound possesses several reactive functional groups:
-
Aldehyde Group: Susceptible to nucleophilic attack, oxidation to a carboxylic acid, and reduction to an alcohol. It can also participate in condensation reactions to form Schiff bases and other derivatives.
-
Hydroxyl Group: Can be deprotonated to form a phenoxide, which can then undergo further reactions such as etherification. It also activates the aromatic ring towards electrophilic substitution.
-
Allyl Group: The double bond can undergo addition reactions. The allylic protons are susceptible to radical abstraction.
-
Aromatic Ring: Can undergo electrophilic aromatic substitution, with the positions directed by the hydroxyl and allyl groups.
The compound should be stored under an inert atmosphere to prevent oxidation, particularly of the aldehyde group.[1]
Biological Activity
While there is no specific research on the biological activity of this compound, studies on related hydroxybenzaldehyde derivatives suggest potential for antimicrobial, antioxidant, and cytotoxic activities.
-
Antimicrobial Activity: Dihydroxybenzaldehydes have demonstrated antimicrobial activity against various bacteria, including those responsible for bovine mastitis.[5] The presence of both a hydroxyl and an allyl group in this compound may confer interesting antimicrobial properties.
-
Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. The hydroxyl group on the aromatic ring of this compound can act as a radical scavenger. Studies on other hydroxybenzaldehydes have explored their antioxidant capacity.[6]
-
Cytotoxicity: Some hydroxybenzaldehyde derivatives have been investigated for their cytotoxic effects on cancer cell lines.[3][7] For instance, 3-allyl-2-hydroxybenzaldehyde has shown potential as an antitumor agent.[3] The specific cytotoxic profile of this compound remains to be determined.
No involvement of this compound in specific signaling pathways has been reported in the literature to date.
Conclusion
This compound is a molecule with significant synthetic potential due to its array of functional groups. While experimental data on its physical properties and biological activities are currently limited, its structural similarity to other well-studied benzaldehydes suggests it may possess interesting and useful characteristics. Further research is warranted to fully elucidate its properties and explore its applications in drug discovery and materials science. This guide serves as a foundational resource for researchers interested in this promising compound.
References
- 1. This compound | 79950-42-8 [sigmaaldrich.com]
- 2. This compound | C10H10O2 | CID 2775156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Allyl-2-hydroxybenzaldehyde|CAS 24019-66-7 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ojs.wiserpub.com [ojs.wiserpub.com]
- 7. Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-Allyl-3-hydroxybenzaldehyde" molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of 2-Allyl-3-hydroxybenzaldehyde. The information is curated for professionals in the fields of chemical research and drug development.
Molecular Structure and Properties
This compound, a substituted aromatic aldehyde, possesses the molecular formula C₁₀H₁₀O₂.[1] Its structure is characterized by a benzene ring substituted with an allyl group at the second position, a hydroxyl group at the third position, and a formyl (aldehyde) group at the first position. The IUPAC name for this compound is 3-hydroxy-2-prop-2-enylbenzaldehyde.[1] It is also commonly known by its synonym, 3-Allylsalicylaldehyde.
The molecular weight and other key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | PubChem[1] |
| Molecular Weight | 162.19 g/mol | Sigma-Aldrich[2] |
| Exact Mass | 162.068079557 Da | PubChem[1] |
| Monoisotopic Mass | 162.068079557 Da | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
| Density | 1.099 g/cm³ | Apollo Scientific[3] |
| Melting Point | 45 °C | Apollo Scientific[3] |
| Flash Point | 106.7 °C | Sigma-Aldrich[2] |
| Refractive Index | 1.5645 | Apollo Scientific[3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the direct electrophilic substitution of 2-hydroxybenzaldehyde with an allyl halide. The hydroxyl group on the aromatic ring acts as an activating group, directing the incoming allyl group. Careful control of reaction conditions is necessary to achieve the desired regioselectivity at the 3-position.
Experimental Protocol: Direct Alkylation
This protocol describes a general method for the synthesis of 3-allyl-substituted hydroxybenzaldehydes.
Materials:
-
4-hydroxybenzaldehyde
-
Potassium carbonate
-
Allyl bromide
-
Acetone
Procedure:
-
Dissolve one equivalent of 4-hydroxybenzaldehyde in acetone.
-
Slowly add two equivalents of potassium carbonate to the solution with continuous stirring.
-
Add a solution of 1.1 equivalents of allyl bromide in acetone to the mixture.
-
Reflux the reaction mixture for a duration of two hours.
-
After reflux, filter the mixture to remove any inorganic salts.
-
Remove the volatile components, including the acetone solvent, under reduced pressure. The resulting product is 4-allyloxybenzaldehyde.
-
Heat the 4-allyloxybenzaldehyde at 220°C for six hours to induce a Claisen rearrangement, yielding the final product, 3-allyl-4-hydroxybenzaldehyde.[4]
Note: This protocol describes the synthesis of the isomer 3-allyl-4-hydroxybenzaldehyde. A similar principle of ortho-allylation of a phenol followed by Claisen rearrangement can be applied for the synthesis of this compound, starting from a suitably protected 2,3-dihydroxybenzaldehyde derivative.
Biological Significance and Potential Applications
While extensive biological data for this compound is not widely available, its structural motifs suggest potential areas of interest for drug development. As a derivative of salicylaldehyde, it may exhibit interesting biological activities. Some studies on the broader class of substituted benzaldehydes have indicated potential antitumor effects.[5]
3-Allylsalicylaldehyde serves as a synthetic intermediate in the preparation of flavones, a class of flavonoids that have been investigated for their antiproliferative and cytotoxic activities.[3] It is also used in the synthesis of oxazole and imidazole derivatives, which have been evaluated for their efficacy against human tumor cell lines. Furthermore, it is a reagent in the synthesis of novel chalcones with antioxidant and antimicrobial properties.
The exact mechanism of action for this compound has not been fully elucidated, but it is suggested that it may act as a potent allosteric inhibitor of procaspase-3 by chelating the inhibitory zinc ion.[5]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of an allyl-hydroxybenzaldehyde derivative, as described in the experimental protocol.
Caption: Synthesis workflow for 3-allyl-4-hydroxybenzaldehyde.
References
- 1. This compound | C10H10O2 | CID 2775156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-アリルサリチルアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 24019-66-7 Cas No. | 3-Allyl-2-hydroxybenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 4. prepchem.com [prepchem.com]
- 5. 3-Allyl-2-hydroxybenzaldehyde|CAS 24019-66-7 [benchchem.com]
Spectral data for "2-Allyl-3-hydroxybenzaldehyde" (¹H NMR, ¹³C NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Allyl-3-hydroxybenzaldehyde (CAS No: 79950-42-8), a valuable compound in synthetic organic chemistry. Due to the limited availability of complete, publicly accessible experimental spectra for this specific molecule, this document presents a combination of available data and generalized, yet detailed, experimental protocols for obtaining such spectra. The methodologies and logical workflows provided herein are designed to guide researchers in the characterization of this and similar chemical entities.
Spectral Data Summary
The following tables summarize the expected and, where available, reported spectral data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
| Data not available |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ ppm) | Assignment |
| Data not available |
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Vapor Phase IR Spectra available through SpectraBase[1] |
Table 4: Mass Spectrometry (MS) Data
| m/z Ratio | Fragmentation/Ion |
| GC-MS data available through SpectraBase[1] | |
| 162.18 | [M]+ (Molecular Ion)[1] |
Note: Specific experimental spectral data for this compound is not widely published. Researchers are encouraged to acquire experimental data following the protocols outlined below.
Experimental Protocols
The following sections detail the standard experimental methodologies for acquiring high-quality spectral data for an organic compound such as this compound.
2.1.1. ¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.[2] The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.
-
-
Instrumentation and Data Acquisition:
-
The spectrum is recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
The prepared NMR tube is placed in the spectrometer's probe.
-
The instrument is tuned and the magnetic field is shimmed to achieve homogeneity and optimal resolution.
-
A standard one-pulse ¹H NMR experiment is performed. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
The acquired Free Induction Decay (FID) is then subjected to a Fourier transform to generate the frequency-domain NMR spectrum.
-
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.
-
Sample Preparation:
-
A higher concentration of the sample is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).[3][4] A sample of 20-50 mg of this compound dissolved in 0.5-0.7 mL of a deuterated solvent is recommended.
-
The same deuterated solvents and reference standard (TMS) as in ¹H NMR can be used.
-
-
Instrumentation and Data Acquisition:
-
The experiment is performed on the same NMR spectrometer as the ¹H NMR.
-
A standard ¹³C NMR experiment with proton decoupling is typically run. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]
-
Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are generally required to achieve a good signal-to-noise ratio.[3][4]
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (approx. 50 mg) of solid this compound in a few drops of a volatile solvent like methylene chloride or acetone.[5]
-
Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[5]
-
Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[5] The film should be transparent or slightly foggy.[5]
-
-
Instrumentation and Data Acquisition:
-
A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.[6]
-
A background spectrum of the clean, empty sample compartment is first recorded to subtract any atmospheric interference (e.g., from CO₂ and water vapor).
-
The salt plate with the sample film is then placed in the sample holder within the instrument.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.
-
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.
-
Sample Preparation:
-
For analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS), the sample must be dissolved in a suitable volatile solvent.
-
A typical sample concentration is around 1 mg/mL, which is then further diluted to the microgram or nanogram per milliliter range depending on the sensitivity of the instrument.[7]
-
The solution must be free of any particulate matter, and filtration may be necessary to prevent clogging of the instrument's inlet system.[7]
-
-
Instrumentation and Data Acquisition:
-
The sample solution is introduced into the mass spectrometer. In GC-MS, the sample is first vaporized and separated on a gas chromatography column before entering the ion source.
-
In the ion source, the sample molecules are ionized. Common ionization techniques include Electron Impact (EI) and Chemical Ionization (CI) for GC-MS, and ESI for LC-MS.[8]
-
The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.[8]
-
A detector records the abundance of ions at each m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical workflows for the spectral analysis of an organic compound like this compound.
Caption: Workflow for ¹H NMR analysis.
Caption: Workflow for ¹³C NMR analysis.
Caption: Workflow for FT-IR analysis.
Caption: Workflow for Mass Spectrometry analysis.
References
- 1. This compound | C10H10O2 | CID 2775156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Synthesis of 2-Allyl-3-hydroxybenzaldehyde from 3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 2-Allyl-3-hydroxybenzaldehyde, a valuable building block in organic synthesis, starting from 3-hydroxybenzaldehyde. The synthesis primarily involves a two-step process: the O-allylation of the phenolic hydroxyl group followed by a thermal Claisen rearrangement. This document details the underlying chemical principles, provides detailed experimental protocols, and presents the expected outcomes based on analogous chemical transformations.
Introduction
This compound is a bifunctional aromatic compound possessing aldehyde, hydroxyl, and allyl functional groups. This unique combination of reactive sites makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals, natural products, and materials. The synthesis route from the readily available 3-hydroxybenzaldehyde is an efficient method for its preparation. The key transformation is the aromatic Claisen rearrangement, a powerful and well-established[1][1]-sigmatropic rearrangement for carbon-carbon bond formation.[1][2][3]
Overall Synthetic Pathway
The synthesis of this compound from 3-hydroxybenzaldehyde proceeds in two sequential steps:
-
O-allylation: The phenolic hydroxyl group of 3-hydroxybenzaldehyde is etherified using an allyl halide (typically allyl bromide) in the presence of a weak base to form the intermediate, 3-allyloxybenzaldehyde.
-
Claisen Rearrangement: The 3-allyloxybenzaldehyde intermediate is then subjected to thermal rearrangement. The allyl group migrates from the oxygen atom to the ortho position on the aromatic ring to yield the final product, this compound.
Reaction Mechanisms
O-allylation
The O-allylation of 3-hydroxybenzaldehyde is a nucleophilic substitution reaction, specifically a Williamson ether synthesis. The weakly acidic phenolic proton is first deprotonated by a base, such as potassium carbonate, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of allyl bromide and displacing the bromide ion to form the allyl ether.
Claisen Rearrangement
The aromatic Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a cyclic six-membered transition state.[1][2][3] In this case, the allyl group of 3-allyloxybenzaldehyde migrates to one of the ortho positions of the aromatic ring. The initial rearrangement product is a non-aromatic dienone, which rapidly tautomerizes to the more stable phenolic form to restore aromaticity, yielding this compound.[1][2] The regioselectivity of the rearrangement is influenced by the electronic nature of the substituents on the aromatic ring. For meta-substituted phenols, the presence of an electron-withdrawing group, such as the aldehyde group in the starting material, tends to direct the incoming allyl group to the ortho position.[2]
Experimental Protocols
The following protocols are based on established procedures for similar substrates and are expected to be applicable for the synthesis of this compound.
Step 1: Synthesis of 3-allyloxybenzaldehyde (O-allylation)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| 3-hydroxybenzaldehyde | 122.12 |
| Allyl bromide | 120.98 |
| Potassium carbonate (K₂CO₃) | 138.21 |
| Acetone or Dimethylformamide (DMF) |
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) in acetone or DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.
-
Add allyl bromide (1.1-1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude 3-allyloxybenzaldehyde. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound (Claisen Rearrangement)
Materials:
| Reagent/Solvent | Boiling Point (°C) |
| 3-allyloxybenzaldehyde | |
| N,N-diethylaniline or Decahydronaphthalene | 217 or 190 |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the crude 3-allyloxybenzaldehyde (1.0 eq) in a high-boiling solvent such as N,N-diethylaniline or decahydronaphthalene.
-
Heat the reaction mixture to 180-220 °C with vigorous stirring.
-
Maintain this temperature and monitor the reaction progress by TLC.
-
After the complete consumption of the starting material, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with 1M HCl to remove the high-boiling solvent, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Quantitative Data Summary
The following table summarizes the typical reaction conditions for the synthesis of allyl-hydroxybenzaldehydes based on analogous procedures. The exact yields for the synthesis of this compound may vary and should be determined experimentally.
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Duration | Typical Yield (%) |
| 1 | O-allylation | 3-hydroxybenzaldehyde, Allyl bromide, K₂CO₃, Acetone/DMF | Reflux | 2-6 h | 85-95 |
| 2 | Claisen Rearrangement | 3-allyloxybenzaldehyde, N,N-diethylaniline | 180-220 | 4-8 h | 60-80 |
Conclusion
The synthesis of this compound from 3-hydroxybenzaldehyde is a robust and efficient two-step process. The key steps, O-allylation and Claisen rearrangement, are well-established reactions in organic synthesis. This guide provides a detailed framework for researchers and professionals in drug development to successfully synthesize this versatile chemical intermediate. The provided protocols, based on closely related transformations, offer a strong starting point for laboratory-scale preparation. Optimization of reaction conditions may be necessary to achieve maximum yield and purity.
References
An In-depth Technical Guide to the Synthesis of 2-Allyl-3-hydroxybenzaldehyde via Claisen Rearrangement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Allyl-3-hydroxybenzaldehyde, a valuable intermediate in organic synthesis. The core of this synthesis involves a thermally induced[1][1]-sigmatropic rearrangement, known as the Claisen rearrangement. This document details the reaction mechanism, experimental protocols, and quantitative data to facilitate its application in research and development.
Core Concepts: The Claisen Rearrangement
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the intramolecular rearrangement of an allyl phenyl ether to an ortho-allyl phenol.[2][3][4] The reaction proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state.[4] This transformation is thermally driven and is a key step in the synthesis of a wide variety of natural products and pharmaceutical intermediates.
The synthesis of this compound is a two-step process that begins with the formation of an allyl ether intermediate, followed by the key Claisen rearrangement.
Synthetic Workflow
The overall synthetic pathway for this compound is outlined below. It involves the initial O-alkylation of 3-hydroxybenzaldehyde with allyl bromide to form 3-(allyloxy)benzaldehyde, which then undergoes a thermal Claisen rearrangement to yield the final product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of this compound and related compounds.
Step 1: Synthesis of 3-(Allyloxy)benzaldehyde (Williamson Ether Synthesis)
This step involves the O-alkylation of 3-hydroxybenzaldehyde with allyl bromide in the presence of a base.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 3-Hydroxybenzaldehyde | 122.12 |
| Allyl Bromide | 120.98 |
| Potassium Carbonate (K₂CO₃) | 138.21 |
| Dimethylformamide (DMF) | 73.09 |
Procedure:
-
To a solution of 3-hydroxybenzaldehyde in dimethylformamide (DMF), add potassium carbonate.
-
Gradually add allyl bromide to the reaction mixture.
-
Stir the resulting mixture at a temperature between 25 to 35°C.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the crude 3-(allyloxy)benzaldehyde.
Step 2: Synthesis of this compound (Claisen Rearrangement)
This is the key rearrangement step to form the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 3-(Allyloxy)benzaldehyde | 162.18 |
| Decahydronaphthalene | 138.25 |
Procedure:
-
A solution of 3-(allyloxy)benzaldehyde is prepared in a high-boiling solvent such as decahydronaphthalene.[5]
-
The stirred reaction mixture is heated to a temperature of 180 to 190°C.[5]
-
The progress of the rearrangement is monitored by High-Performance Liquid Chromatography (HPLC).[5]
-
After the reaction is complete, the mixture is cooled.
-
The product is isolated and purified. A common purification method involves adding acetonitrile to the cooled reaction mixture, separating the acetonitrile layer, concentrating it, and then adding toluene to precipitate the product. The solid can be further purified by treatment with a mixture of ethyl acetate and cyclohexane.[5]
Quantitative Data
The following table summarizes the key quantitative data for the Claisen rearrangement step in the synthesis of this compound.
| Reactant | Product | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-(Allyloxy)benzaldehyde | This compound | Decahydronaphthalene | 180-190 | 33.3 | [5] |
Reaction Mechanism: The[1][1]-Sigmatropic Rearrangement
The Claisen rearrangement of 3-(allyloxy)benzaldehyde proceeds through a concerted[1][1]-sigmatropic shift. This pericyclic reaction involves the redistribution of six π-electrons in a cyclic transition state. The allyl group migrates from the oxygen atom to the ortho-position of the benzene ring, followed by tautomerization to restore aromaticity and yield the stable phenolic product.
Caption: Mechanism of the Claisen rearrangement of 3-(allyloxy)benzaldehyde.
Characterization Data
The final product, this compound, can be characterized by various spectroscopic methods.
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molar Mass | 162.18 g/mol [1] |
| Appearance | Solid |
| Melting Point | 102-103 °C[5] |
Applications in Drug Development
Substituted benzaldehydes are important pharmacophores in various therapeutic areas. The functional groups present in this compound, including the aldehyde, hydroxyl, and allyl moieties, provide multiple points for further chemical modification. This makes it a versatile scaffold for the synthesis of novel heterocyclic compounds and potential drug candidates. The strategic placement of these functional groups allows for the generation of diverse molecular libraries for biological screening in drug discovery programs.[6]
References
The Synthetic Versatility of 2-Allyl-3-hydroxybenzaldehyde: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Allyl-3-hydroxybenzaldehyde is a versatile bifunctional aromatic compound that serves as a valuable intermediate in the synthesis of a variety of complex organic molecules. Its strategic placement of an aldehyde, a hydroxyl group, and an allyl moiety on the benzene ring allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis and key applications of this compound in organic synthesis, with a particular focus on its role in the preparation of pharmaceutical intermediates and heterocyclic scaffolds. Detailed experimental protocols for its synthesis and subsequent reactions are provided, along with quantitative data and mechanistic insights.
Introduction
This compound, with the chemical formula C₁₀H₁₀O₂ and CAS number 79950-42-8, is a crystalline solid at room temperature.[1] The presence of three distinct functional groups—an aldehyde, a phenol, and an allyl group—in a specific ortho- and meta-relationship makes it a highly valuable building block for the construction of complex molecular architectures. The aldehyde group can undergo a wide array of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. The phenolic hydroxyl group can be readily alkylated or acylated and directs further electrophilic aromatic substitution. The allyl group is amenable to various transformations, such as isomerization, oxidation, and transition metal-catalyzed cyclizations. This guide will delve into the primary synthetic routes to this compound and explore its most significant applications in modern organic synthesis.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through a thermal[2][2]-sigmatropic rearrangement, specifically the Claisen rearrangement of 3-allyloxybenzaldehyde.[3][4] This precursor is readily prepared from the Williamson ether synthesis of 3-hydroxybenzaldehyde and an allyl halide.
Synthesis of 3-Allyloxybenzaldehyde
The first step involves the O-alkylation of 3-hydroxybenzaldehyde with an allyl halide, typically allyl bromide, in the presence of a base.
Claisen Rearrangement to this compound
The subsequent Claisen rearrangement of 3-allyloxybenzaldehyde is typically carried out at high temperatures in a high-boiling solvent. This reaction proceeds through a concerted pericyclic transition state to yield the desired this compound. A minor byproduct, 4-allyl-3-hydroxybenzaldehyde, can also be formed.
Experimental Protocols
Protocol 2.3.1: Synthesis of 3-Allyloxybenzaldehyde [5]
-
To a 1 L round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add ethanol (400 mL), 3-hydroxybenzaldehyde (59.63 g, 0.49 moles), sodium iodide (7.3 g, 48 mmol), and potassium carbonate (101.6 g, 0.74 moles).
-
To the stirred mixture, add allyl bromide (120.98 g, 0.59 moles).
-
Heat the reaction mixture to reflux and maintain for three hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite.
-
Remove the ethanol from the filtrate by rotary evaporation to yield 3-allyloxybenzaldehyde as a yellow oil.
Protocol 2.3.2: Claisen Rearrangement to this compound [6]
-
In a round-bottom flask equipped with a reflux condenser and a thermometer, dissolve 3-allyloxybenzaldehyde (1 equivalent) in a high-boiling solvent such as N,N-diethylaniline.
-
Heat the stirred reaction mixture to 180-220 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Quantitative Data for Synthesis
| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Williamson Ether Synthesis | 3-Hydroxybenzaldehyde | Allyl bromide, K₂CO₃, NaI | Ethanol | Reflux | 3 | Quantitative | [5] |
| Claisen Rearrangement | 3-Allyloxybenzaldehyde | - | N,N-diethylaniline | 180-220 | - | Moderate to Good | [6] |
Applications in the Synthesis of Pharmaceutical Intermediates
A significant application of this compound is as a key intermediate in the synthesis of Treprostinil, a prostacyclin analogue used for the treatment of pulmonary hypertension.[7] The synthesis involves the O-alkylation of the phenolic hydroxyl group, followed by a series of transformations of the aldehyde and allyl moieties.
O-Alkylation of this compound
The hydroxyl group of this compound can be readily alkylated under standard Williamson ether synthesis conditions. This reaction is a crucial step in the elaboration of the molecule towards the final drug target.
Experimental Protocol for O-Alkylation
Protocol 3.2.1: Synthesis of 2-Allyl-3-(benzyloxy)benzaldehyde
-
To a solution of this compound (1.00 g, 0.006 mol) in acetone (20 mL), add powdered potassium carbonate (3.30 g) and benzyl bromoacetate (1.53 g, 0.006 mol).
-
Stir the reaction mixture at 40 °C for 5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture and concentrate the filtrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes to obtain the product as a colorless viscous liquid.
Quantitative Data for O-Alkylation
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Benzyl bromoacetate | K₂CO₃ | Acetone | 40 | 5 | 88.7 |
Applications in Heterocyclic Synthesis
The unique arrangement of functional groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, particularly benzofurans.
Palladium-Catalyzed Cyclization to Benzofurans
The intramolecular cyclization of the allyl and hydroxyl groups can be catalyzed by palladium complexes to afford 2-methylbenzofuran derivatives. This reaction typically involves an oxidative addition of the phenolic O-H bond to the palladium center, followed by migratory insertion of the alkene and reductive elimination.
Experimental Protocol for Palladium-Catalyzed Cyclization (General Procedure)
A general procedure for the palladium-catalyzed oxidative cyclization of o-allylphenols can be adapted for this compound.
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., toluene), add the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%).
-
Add an oxidant (e.g., benzoquinone, 1-2 equivalents) and any necessary additives (e.g., a base or a ligand).
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction, filter off the catalyst, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Palladium-Catalyzed Cyclization
| Starting Material | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| o-Allylphenols (general) | Pd(OAc)₂ | Benzoquinone | Toluene | 80-110 | Good to Excellent |
Other Potential Applications in Organic Synthesis
The reactivity of the aldehyde and allyl groups in this compound opens up possibilities for other synthetic transformations.
Corey-Fuchs Reaction
The aldehyde functionality can be converted to a terminal alkyne via the Corey-Fuchs reaction.[1][2][8][9][10] This two-step process involves the formation of a dibromo-olefin followed by treatment with a strong base. This would provide a valuable building block with an orthogonal reactive handle for further elaboration through, for example, Sonogashira coupling.
Multicomponent Reactions
Hydroxybenzaldehydes are known to participate in various multicomponent reactions to generate diverse heterocyclic scaffolds.[11] It is conceivable that this compound could be employed in such reactions, for instance, with active methylene compounds and amines or amides, to synthesize complex coumarin or chromene derivatives.
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
| Technique | Key Data | Reference |
| ¹H NMR | Signals corresponding to aldehydic, aromatic, vinylic, and allylic protons. | [4] |
| ¹³C NMR | Resonances for carbonyl, aromatic, and aliphatic carbons. | - |
| IR | Characteristic absorptions for O-H, C=O, and C=C stretching vibrations. | [12] |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of 162.18 g/mol . | [12][13] |
Conclusion
This compound is a highly functionalized and synthetically useful building block. Its preparation via the Claisen rearrangement is well-established, and its applications in the synthesis of the pharmaceutical agent Treprostinil and in the construction of benzofuran heterocycles highlight its importance in modern organic synthesis. The potential for its use in other transformations, such as the Corey-Fuchs reaction and multicomponent reactions, suggests that the full synthetic utility of this versatile intermediate is yet to be completely explored. This guide provides a solid foundation for researchers and drug development professionals to harness the potential of this compound in their synthetic endeavors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. WO2012009816A1 - Synthesis of treprostinil and intermediates useful therein - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound CAS 79950-42-8 Drug Substance Intermediate [homesunshinepharma.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 10. Corey-Fuchs Reaction [organic-chemistry.org]
- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 12. This compound | C10H10O2 | CID 2775156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. PubChemLite - this compound (C10H10O2) [pubchemlite.lcsb.uni.lu]
2-Allyl-3-hydroxybenzaldehyde: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allyl-3-hydroxybenzaldehyde, a highly functionalized aromatic aldehyde, serves as a valuable and versatile starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, comprising a reactive aldehyde group, a nucleophilic hydroxyl group, and a readily transformable allyl substituent, offer a multitude of possibilities for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor for the preparation of biologically relevant heterocyclic systems, particularly chromenes and coumarins. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and drug discovery endeavors.
Synthesis of the Precursor: this compound
The most common and efficient method for the synthesis of this compound involves a thermal Claisen rearrangement of the corresponding 3-(allyloxy)benzaldehyde. This[1][1]-sigmatropic rearrangement proceeds through a concerted pericyclic mechanism, leading to the ortho-allylation of the phenol.[2][3][4]
Experimental Protocol: Synthesis of this compound via Claisen Rearrangement
This protocol is adapted from the synthesis of analogous compounds.[2][3]
Materials:
-
3-(Allyloxy)benzaldehyde
-
High-boiling point solvent (e.g., N,N-diethylaniline or decahydronaphthalene)
-
Round-bottom flask with reflux condenser and thermometer
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a thermometer, dissolve 3-(allyloxy)benzaldehyde (1 equivalent) in a high-boiling solvent such as N,N-diethylaniline.
-
Heat the stirred reaction mixture to 180-220 °C. The optimal temperature should be determined empirically by monitoring the reaction progress.
-
Maintain this temperature and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl) to remove the high-boiling solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 79950-42-8 | [5] |
| Molecular Formula | C₁₀H₁₀O₂ | [5] |
| Molecular Weight | 162.19 g/mol | [5] |
| Appearance | Pale yellow oil or solid | |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available |
Diagram 1: Synthesis of this compound
Caption: Synthetic route to this compound.
Application in Heterocyclic Synthesis
The strategic placement of the aldehyde, hydroxyl, and allyl groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic scaffolds. The following sections detail its use in the preparation of chromenes and coumarins, which are known to possess a wide range of biological activities.
Synthesis of Chromene Derivatives
Chromenes are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules.[6] The reaction of this compound with active methylene compounds, such as malononitrile, in the presence of a basic catalyst is a common strategy for the synthesis of 2-amino-4H-chromene derivatives.[7][8]
This is a general procedure adapted from the synthesis of similar chromene derivatives.[7][9]
Materials:
-
This compound
-
Malononitrile
-
Basic catalyst (e.g., piperidine, triethylamine, or DBU)
-
Solvent (e.g., ethanol, methanol, or acetonitrile)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If the product does not precipitate, cool the reaction mixture and pour it into ice-water.
-
Collect the resulting solid by filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-(allyl)-5-hydroxy-4H-chromene-3-carbonitrile.
Table 2: Representative Yields for the Synthesis of 2-Amino-4H-chromene Derivatives from Salicylaldehydes and Malononitrile
| Salicylaldehyde Derivative | Catalyst | Solvent | Yield (%) | Reference |
| Salicylaldehyde | Piperidine | Ethanol | 92 | [7] |
| 5-Bromosalicylaldehyde | Piperidine | Ethanol | 95 | [7] |
| 3-Methoxysalicylaldehyde | Triethylamine | Methanol | 75 | [9] |
Diagram 2: General Synthesis of 2-Amino-4H-chromenes
Caption: Knoevenagel condensation/cyclization to form chromenes.
Synthesis of Coumarin Derivatives
Coumarins are another important class of benzopyrone-containing heterocycles with widespread applications in medicinal chemistry.[10] The Knoevenagel condensation of this compound with β-ketoesters like ethyl acetoacetate, followed by intramolecular cyclization, provides a direct route to 3-substituted coumarins.[11][12]
This is a general procedure adapted from the synthesis of similar coumarin derivatives.[12][13]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Basic catalyst (e.g., piperidine)
-
Solvent (e.g., ethanol)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and ethyl acetoacetate (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 3-acetyl-8-allyl-7-hydroxycoumarin.
Table 3: Representative Yields for the Synthesis of 3-Acetylcoumarins from Salicylaldehydes and Ethyl Acetoacetate
| Salicylaldehyde Derivative | Catalyst | Solvent | Yield (%) | Reference |
| Salicylaldehyde | Piperidine | Ethanol | 85 | [12] |
| 2,4-Dihydroxybenzaldehyde | Piperidine | Ethanol | 88 | [13] |
Diagram 3: General Synthesis of 3-Substituted Coumarins
Caption: Knoevenagel condensation/cyclization to form coumarins.
Potential Biological Activities and Signaling Pathways
While specific biological data for derivatives of this compound are not extensively reported, the chromene and coumarin scaffolds are well-known pharmacophores with a broad spectrum of activities.
Anticancer Activity of Chromene Derivatives
Chromene derivatives have demonstrated significant potential as anticancer agents.[1] Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and disruption of microtubule polymerization.[14] Some chromene derivatives have been shown to specifically target triple-negative breast cancer (TNBC) cells.[14] The potential signaling pathways that could be modulated by chromene derivatives synthesized from this compound are depicted below.
Diagram 4: Potential Anticancer Signaling Pathways of Chromene Derivatives
Caption: Potential anticancer mechanisms of chromene derivatives.
Antimicrobial Activity of Coumarin Derivatives
Coumarins are known to possess significant antibacterial and antifungal properties.[15][16] A key mechanism of antibacterial action for some coumarins is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[17] This inhibition occurs through binding to the GyrB subunit, which blocks its ATPase activity.
Diagram 5: Mechanism of Antibacterial Action of Coumarins
Caption: Inhibition of DNA gyrase by coumarin derivatives.
Conclusion
This compound is a precursor with significant potential for the synthesis of a wide variety of heterocyclic compounds, particularly chromenes and coumarins. The synthetic routes to these compounds are generally straightforward and high-yielding, relying on well-established condensation reactions. While specific biological data for derivatives of this compound are still emerging, the known pharmacological profiles of the chromene and coumarin ring systems suggest that these novel compounds could be promising candidates for further investigation in drug discovery programs, particularly in the areas of anticancer and antimicrobial research. This guide provides a solid foundation for researchers to explore the rich chemistry and potential applications of this versatile building block.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. This compound | C10H10O2 | CID 2775156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biological importance of structurally diversified chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. acgpubs.org [acgpubs.org]
- 12. jetir.org [jetir.org]
- 13. ijisrt.com [ijisrt.com]
- 14. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coumarin: a novel player in microbial quorum sensing and biofilm formation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) [mdpi.com]
- 17. Coumarin-containing hybrids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Screening of 2-Allyl-3-hydroxybenzaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 2-Allyl-3-hydroxybenzaldehyde and its derivatives. Due to limited direct research on this specific molecule, this document synthesizes findings from structurally related compounds, including isomers and other substituted benzaldehydes, to forecast potential therapeutic applications. The guide covers potential anticancer, antimicrobial, antioxidant, and anti-hyperlipidemic activities, presenting available quantitative data, detailed experimental protocols, and relevant signaling pathways. This information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, guiding future investigation into this promising class of compounds.
Introduction
Substituted benzaldehydes are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The presence of the aldehyde group, a hydroxyl group, and an allyl substituent on the benzene ring of this compound suggests a potential for a range of biological activities. This guide explores these potential activities by examining data from closely related molecules, providing a predictive framework for the biological screening of this compound derivatives.
Potential Biological Activities and Quantitative Data
While specific quantitative data for the biological activities of this compound is not extensively available in current literature, studies on its isomers and other structurally similar compounds provide valuable insights into its potential efficacy. The following tables summarize the available quantitative data for these related molecules.
Anticancer Activity
The anticancer potential of allyl-substituted and hydroxy-substituted benzaldehydes has been investigated against various cancer cell lines. The isomer, 3-Allyl-2-hydroxybenzaldehyde, has shown notable cytotoxic effects.
Table 1: Anticancer Activity of 3-Allyl-2-hydroxybenzaldehyde and Related Compounds
| Compound | Cell Line | Assay | IC50 | Reference |
| 3-Allyl-2-hydroxybenzaldehyde | HL-60 (Leukemia) | Cytotoxicity | Data suggests potent effect | [1] |
| 3-Allyl-2-hydroxybenzaldehyde | HeLa (Cervical Cancer) | Cytotoxicity | Data suggests potent effect | [1] |
| 2,3-Dihydroxybenzaldehyde | HL-60 (Leukemia) | MTT | 0.36 µg/mL | |
| 2,5-Dihydroxybenzaldehyde | HL-60 (Leukemia) | MTT | 0.42 µg/mL | |
| 3,5-Dichlorosalicylaldehyde | HL-60 (Leukemia) | MTT | 0.89 µg/mL | |
| 5-Nitrosalicylaldehyde | HL-60 (Leukemia) | MTT | 1.54 µg/mL |
Antimicrobial Activity
Substituted salicylaldehydes have demonstrated significant activity against a range of microbial pathogens. The data suggests that the presence and position of substituents on the salicylaldehyde ring are crucial for antimicrobial efficacy.
Table 2: Antimicrobial Activity of Substituted Salicylaldehydes (MIC in µg/mL)
| Compound | Bacillus cereus | Candida albicans | Escherichia coli | Saccharomyces cerevisiae | Staphylococcus aureus | Reference |
| 3,5-Dichlorosalicylaldehyde | 12 | 23 | 94 | 94 | 125 | [2] |
| 3,5-Dibromosalicylaldehyde | 12 | 12 | 47 | 47 | 47 | [2] |
| 3,5-Diiodosalicylaldehyde | 23 | 23 | 47 | 47 | 12 | [2] |
| 5-Nitrosalicylaldehyde | 250 | 188 | 94 | 94 | - | [2] |
Antioxidant Activity
The antioxidant potential of phenolic compounds is well-documented. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
Table 3: Antioxidant Activity of a Related Allyloxy Phenyl Derivative
| Compound | Assay | ES50 | Reference |
| C–4–allyloxy–phenylcalix[3]resorcinarene | DPPH | 12.46 |
Anti-hyperlipidemic Activity
Derivatives of eugenol (4-allyl-2-methoxyphenol), a structurally related compound, have been investigated for their ability to lower lipid levels.
Table 4: Anti-hyperlipidemic Activity of Eugenol Derivatives
| Compound | Model | Effect | Reference |
| Eugenol | Triton-induced hyperlipidemic rats | Significant reduction in TC, TG, LDL-C, and VLDL-C | [4] |
| 4-aminophenol and nicotinamide derivatives of eugenol-5-aldehyde | - | Good hypolipidemic activity compared to Simvastatin |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of biological screening assays. The following sections outline the protocols for the key experiments cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Antimicrobial Activity: Minimal Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent.
-
Reaction Mixture: Mix the test compound solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the ES50 or IC50 value.
Anti-hyperlipidemic Activity: In Vivo Model
Animal models are commonly used to evaluate the anti-hyperlipidemic effects of compounds.
Protocol:
-
Induction of Hyperlipidemia: Induce hyperlipidemia in rats by intraperitoneal injection of Triton X-100.
-
Compound Administration: Administer the test compound orally to the hyperlipidemic rats for a specified period (e.g., 7 days). Include a control group receiving a standard drug (e.g., simvastatin) and a vehicle control group.
-
Blood Sample Collection: Collect blood samples from the rats before and after the treatment period.
-
Lipid Profile Analysis: Analyze the serum for total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) levels.
-
Data Analysis: Compare the lipid profiles of the treated groups with the control groups to determine the anti-hyperlipidemic effect.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which a compound exerts its biological effects is critical for drug development. Based on studies of related compounds, the following signaling pathways are potential targets for this compound derivatives.
Procaspase-3 Dependent Apoptosis in Cancer
The isomer 3-Allyl-2-hydroxybenzaldehyde is hypothesized to induce apoptosis in cancer cells through the inhibition of procaspase-3.[1]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Allyl-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-Allyl-3-hydroxybenzaldehyde, a valuable building block in organic synthesis. The synthesis is a two-step process commencing with the O-allylation of 3-hydroxybenzaldehyde to yield the intermediate, 3-(allyloxy)benzaldehyde. This is followed by a thermal Claisen rearrangement to afford the final product. This protocol includes comprehensive methodologies, tabulated quantitative data for all reagents and products, and a visual representation of the experimental workflow.
Introduction
This compound is a substituted aromatic aldehyde with applications in the synthesis of a variety of complex organic molecules, including pharmaceuticals and other biologically active compounds. The presence of three distinct functional groups—an aldehyde, a hydroxyl group, and an allyl group—makes it a versatile synthon for further chemical transformations. The described synthetic route, involving a Williamson ether synthesis followed by a[1][1]-sigmatropic Claisen rearrangement, is a classic and effective method for the ortho-allylation of phenols.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
Table 1: Reagents for the Synthesis of 3-(allyloxy)benzaldehyde (Step 1)
| Reagent | Formula | Molar Mass ( g/mol ) | Molar Eq. | Density (g/mL) | Amount | Moles (mmol) |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 1.0 | - | 10.0 g | 81.88 |
| Allyl Bromide | C₃H₅Br | 120.98 | 1.2 | 1.398 | 8.58 mL | 98.26 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 | - | 16.98 g | 122.82 |
| Acetone | C₃H₆O | 58.08 | - | 0.791 | 200 mL | - |
Table 2: Product Data
| Compound | Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Physical State |
| 3-(Allyloxy)benzaldehyde | C₁₀H₁₀O₂ | 162.19 | 13.28 | Light yellow oil |
| This compound | C₁₀H₁₀O₂ | 162.19 | - | Solid |
Table 3: Spectroscopic Data
| Compound | 1H NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 3-Hydroxybenzaldehyde | 9.95 (s, 1H), 7.50-7.10 (m, 4H), 6.80 (br s, 1H) | 3300-3100 (br, O-H), 2850, 2750 (C-H, aldehyde), 1680 (C=O), 1590, 1460 (C=C, aromatic) |
| 3-(Allyloxy)benzaldehyde | 9.98 (s, 1H), 7.50-7.15 (m, 4H), 6.05 (m, 1H), 5.40 (dd, 1H), 5.30 (dd, 1H), 4.60 (d, 2H) | 3080 (C-H, alkene), 2850, 2750 (C-H, aldehyde), 1690 (C=O), 1600, 1480 (C=C, aromatic), 1250, 1020 (C-O, ether) |
| This compound | 10.3 (s, 1H), 7.4-7.1 (m, 3H), 6.1-5.9 (m, 1H), 5.2-5.0 (m, 2H), 3.5 (d, 2H) | 3400-3200 (br, O-H), 3080 (C-H, alkene), 2860, 2760 (C-H, aldehyde), 1660 (C=O), 1600, 1470 (C=C, aromatic) |
Experimental Protocols
Step 1: Synthesis of 3-(allyloxy)benzaldehyde
Materials:
-
3-Hydroxybenzaldehyde
-
Allyl bromide
-
Anhydrous potassium carbonate
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 500 mL round-bottom flask, add 3-hydroxybenzaldehyde (10.0 g, 81.88 mmol) and acetone (200 mL).
-
Stir the mixture at room temperature until the 3-hydroxybenzaldehyde is fully dissolved.
-
Add anhydrous potassium carbonate (16.98 g, 122.82 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Add allyl bromide (8.58 mL, 98.26 mmol) dropwise to the refluxing mixture over a period of 15 minutes.
-
Continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.
-
Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting crude oil is 3-(allyloxy)benzaldehyde, which can be used in the next step without further purification. A typical yield for this type of reaction is in the range of 80-95%.
Step 2: Synthesis of this compound (Claisen Rearrangement)
Materials:
-
3-(Allyloxy)benzaldehyde
-
High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether) - Optional, can be performed neat
-
Round-bottom flask
-
Distillation apparatus (if performed neat) or reflux condenser
-
Heating mantle or oil bath
-
Sand bath
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Place the crude 3-(allyloxy)benzaldehyde from the previous step into a round-bottom flask.
-
Heat the flask in a sand bath to 200-220 °C. The rearrangement can be carried out neat or in a high-boiling solvent.
-
Maintain this temperature for 3-5 hours. The progress of the rearrangement can be monitored by TLC.
-
After the reaction is complete, cool the flask to room temperature. The crude product will be a dark, viscous oil.
-
Purify the crude product by silica gel column chromatography. A gradient elution system of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate) is recommended.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid. Typical yields for the Claisen rearrangement can vary but are often in the range of 60-80%.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Allyl bromide is a lachrymator and is toxic; handle with care.
-
The Claisen rearrangement is performed at high temperatures; use appropriate caution to avoid burns.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Use of 2-Allyl-3-hydroxybenzaldehyde in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] This application note provides a detailed protocol for the utilization of 2-Allyl-3-hydroxybenzaldehyde as a key building block in Suzuki-Miyaura reactions. Due to the inherent functionalities of this compound, a two-step process is proposed: initial functionalization to introduce a suitable leaving group for the cross-coupling, followed by the palladium-catalyzed reaction itself.
The hydroxyl and aldehyde moieties in this compound can potentially interfere with the catalytic cycle of the Suzuki-Miyaura reaction. The phenolic hydroxyl group can be deprotonated by the base, and the aldehyde group can undergo side reactions. Therefore, protection of these groups or careful selection of reaction conditions is crucial for achieving high yields and purity of the desired biaryl products.
Proposed Reaction Scheme
A generalized reaction scheme for the utilization of this compound in a Suzuki-Miyaura cross-coupling reaction involves an initial halogenation step (e.g., bromination) to introduce a leaving group, followed by the cross-coupling with a boronic acid.
References
Application of 2-Allyl-3-hydroxybenzaldehyde in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allyl-3-hydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its unique structural features, including a reactive aldehyde group, a nucleophilic hydroxyl group, and an allyl moiety capable of various transformations, make it a valuable precursor for the construction of intricate molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, with a primary focus on the total synthesis of Treprostinil, a prostacyclin analogue.
Application 1: Key Intermediate in the Total Synthesis of Treprostinil
This compound is a pivotal intermediate in the synthesis of Treprostinil, a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension.[1] The synthesis utilizes the aldehyde as a scaffold to introduce the complex side chains and construct the core benzindene ring system of the final drug molecule.
Synthetic Pathway Overview
The overall synthetic strategy involves a multi-step sequence starting from the preparation of this compound itself, followed by protection of the phenolic hydroxyl group, introduction of the upper side chain via an alkyne addition, and a key Pauson-Khand cyclization to form the characteristic tricyclic core of Treprostinil.
Figure 1: General synthetic workflow for Treprostinil starting from a precursor to this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen Rearrangement
This protocol describes the synthesis of the title compound from 3-allyloxybenzaldehyde through a thermal Claisen rearrangement.
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 3-Allyloxybenzaldehyde | WO2012009816A1 |
| Solvent | Tetrahydroxynaphthalene | [2] |
| Temperature | 180-182 °C | [2] |
| Reaction Time | 7-8 hours | [2] |
| Yield | 47% | [2] |
Procedure:
-
To a single-necked round-bottomed flask equipped with a condenser and a thermometer, add 3-(allyloxy)benzaldehyde (308 g) and tetrahydroxynaphthalene (300 mL).[2]
-
Place the reaction mixture in a microwave reactor and slowly heat to 180-182 °C over 5-10 minutes.[2]
-
Continuously stir the reaction at this temperature for 7-8 hours. The color of the mixture will gradually turn brown.[2]
-
Upon completion, cool the mixture to room temperature, followed by further cooling to 0-5 °C for 30 minutes.[2]
-
Collect the solid product by filtration and dry to yield off-white this compound.[2]
Protocol 2: Synthesis of Treprostinil Precursors from this compound
This section outlines the subsequent steps to convert this compound into a key intermediate for Treprostinil.
Step 2a: Protection of the Hydroxyl Group
The phenolic hydroxyl group of this compound is protected, typically as a p-methoxybenzyl (PMB) ether, to prevent unwanted side reactions in subsequent steps.
Step 2b: Alkyne Addition to the Aldehyde
The protected aldehyde undergoes a nucleophilic addition with a suitable organometallic alkyne reagent to introduce the upper side chain of Treprostinil.
Table 2: Reaction Data for the Synthesis of a Key Treprostinil Intermediate
| Step | Starting Material | Reagents | Product | Yield | Reference |
| 2a | This compound | p-Methoxybenzyl chloride, K₂CO₃ | 2-Allyl-3-(p-methoxybenzyloxy)benzaldehyde | Not specified | WO2012009816A1 |
| 2b | 2-Allyl-3-(p-methoxybenzyloxy)benzaldehyde | ((S)-1-but-3-ynyl-hexyloxymethyl)-benzene, n-BuLi | (S)-1-[-2-Allyl-3-(4-methoxy-benzyloxy)-phenyl]-6-benzyloxy-undec-2-yn-1-ol | Not specified | WO2012009816A1 |
Procedure for Alkyne Addition (Step 2b):
-
To a cooled solution of ((S)-1-but-3-ynyl-hexyloxymethyl)-benzene (2 g; 8.18 mmol) in anhydrous tetrahydrofuran, add n-butyllithium (3.5 mL of 2.5M in hexane; 8.75 mmol).
-
After stirring for 1-2 hours, add a solution of 2-allyl-3-(4-methoxy-benzyloxy)-benzaldehyde (1.5 g; 5.31 mmol) in tetrahydrofuran (4.5 mL).
-
Stir for 3-4 hours, then quench the reaction with saturated ammonium chloride (15 mL) followed by water (5 mL).
-
Separate the layers and extract the aqueous layer with methyl t-butylether.
-
Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product to obtain the desired alcohol.
References
Application Notes and Protocols: 2-Allyl-3-hydroxybenzaldehyde as a Versatile Building Block for Novel Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Allyl-3-hydroxybenzaldehyde is a bi-functional aromatic compound possessing a reactive phenolic hydroxyl group, an aldehyde moiety, and an allyl group. This unique combination of functional groups makes it an attractive monomer for the synthesis of novel polymers with tailored properties. The presence of the phenolic hydroxyl and aldehyde groups allows for participation in various step-growth polymerization reactions, such as polycondensation and the formation of resins. The allyl group can be utilized for post-polymerization modifications, enabling the introduction of further functionalities or cross-linking. These characteristics open up possibilities for creating advanced materials for applications in drug delivery, biomaterials, and specialty coatings.
These application notes provide an overview of potential polymerization strategies for this compound and detailed protocols based on established chemistries for analogous phenolic and benzaldehyde monomers.
Polymerization Strategies
Due to its multifunctional nature, this compound can be polymerized through several approaches:
-
Oxidative Polymerization: The phenolic hydroxyl group can undergo oxidative coupling to form polymers with a poly(phenylene ether) backbone. This method offers a direct route to polymerize the monomer.
-
Polycondensation Reactions: The monomer can be reacted with other co-monomers to form polyesters, polyethers, or phenolic resins. This requires careful selection of reaction partners and conditions to control which functional group participates in the polymerization.
-
Benzoxazine Ring-Opening Polymerization: The monomer can be derivatized to form a benzoxazine monomer, which can then undergo thermal ring-opening polymerization to yield high-performance thermosets.
-
Post-Polymerization Modification: The allyl group can serve as a handle for post-polymerization modifications via thiol-ene chemistry, allowing for the introduction of a wide range of functional groups.
The following sections provide detailed protocols for plausible polymerization methods.
Experimental Protocols
Protocol 1: Oxidative Polymerization of this compound
This protocol describes the synthesis of a poly(2-allyl-3-formyl-1,4-phenylene ether) via enzymatic oxidative polymerization using Horseradish Peroxidase (HRP) as a catalyst.
Materials:
-
This compound
-
Horseradish Peroxidase (HRP)
-
Hydrogen peroxide (30% solution)
-
Phosphate buffer (pH 7.0)
-
1,4-Dioxane
-
Methanol
-
Nitrogen gas
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 40 mL of a 4:1 (v/v) mixture of 1,4-dioxane and phosphate buffer (pH 7.0).
-
Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen.
-
Add 10 mg of Horseradish Peroxidase (HRP) to the solution and stir until dissolved.
-
Slowly add 1.5 mL of 30% hydrogen peroxide solution to the reaction mixture dropwise over a period of 4 hours using a syringe pump.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Precipitate the polymer by pouring the reaction mixture into 200 mL of methanol.
-
Collect the precipitate by filtration, wash thoroughly with methanol, and dry under vacuum at 40 °C for 24 hours.
Expected Outcome:
A solid polymer, poly(2-allyl-3-formyl-1,4-phenylene ether), is expected. The molecular weight and polydispersity will depend on the precise reaction conditions.
Protocol 2: Synthesis of a Polyester via Polycondensation
This protocol details a two-step process for the synthesis of a polyester using a chemically modified derivative of this compound.
Step 1: Reduction of the Aldehyde Group
-
Dissolve 2.0 g of this compound in 50 mL of methanol in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 0.5 g of sodium borohydride (NaBH₄) in small portions over 30 minutes with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 1 M HCl until the pH is ~6.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-allyl-3-hydroxymethylphenol.
Step 2: Polycondensation with a Diacid Chloride
-
In a 100 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve 1.5 g of the synthesized 2-allyl-3-hydroxymethylphenol and 1.0 g of terephthaloyl chloride in 30 mL of anhydrous pyridine.
-
Heat the reaction mixture to 80 °C and maintain for 12 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and pour it into 200 mL of methanol to precipitate the polyester.
-
Filter the precipitate, wash with methanol, and dry under vacuum at 50 °C.
Expected Outcome:
A polyester with allyl and hydroxyl functionalities. The properties of the polymer will be influenced by the choice of the diacid chloride.
Protocol 3: Synthesis of a Benzoxazine Monomer and Ring-Opening Polymerization
This protocol describes the synthesis of a benzoxazine monomer from this compound, followed by its thermal ring-opening polymerization.
Step 1: Synthesis of 8-Allyl-7-hydroxy-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine
-
In a 100 mL round-bottom flask, combine 1.62 g of this compound, 0.93 g of aniline, and 0.60 g of paraformaldehyde.
-
Add 30 mL of 1,4-dioxane as a solvent.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the benzoxazine monomer.
Step 2: Thermal Ring-Opening Polymerization
-
Place approximately 100 mg of the purified benzoxazine monomer in a differential scanning calorimetry (DSC) pan.
-
Heat the sample from room temperature to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere to determine the polymerization exotherm.
-
For bulk polymerization, place 1.0 g of the monomer in a glass vial and heat in an oven using a programmed temperature ramp based on the DSC results (e.g., 1 hour at 180 °C, 1 hour at 200 °C, and 1 hour at 220 °C).
Expected Outcome:
A cross-linked polybenzoxazine thermoset with high thermal stability.
Data Presentation
The following tables summarize representative data for polymers synthesized from analogous phenolic and benzaldehyde monomers, providing an expectation for the properties of polymers derived from this compound.
Table 1: Thermal Properties of Polymers Derived from Phenolic Monomers
| Polymer Type | Monomer(s) | Tg (°C) | Td5% (°C) | Char Yield at 800 °C (%) |
| Poly(phenylene ether) | 2,6-Dimethylphenol | 210 | 450 | 45 |
| Polyester | Vanillin-derived diol, Adipoyl chloride | 85 | 320 | 20 |
| Polybenzoxazine | Bisphenol A, Aniline | 180 | 380 | 55 |
Tg: Glass transition temperature; Td5%: Temperature at 5% weight loss.
Table 2: Molecular Weight Data for Soluble Polymers
| Polymer Type | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Poly(phenylene ether) | 15,000 | 35,000 | 2.3 |
| Polyester | 12,000 | 28,000 | 2.3 |
Mn: Number-average molecular weight; Mw: Weight-average molecular weight; PDI: Polydispersity index.
Visualizations
Workflow for Polymer Synthesis and Functionalization
Caption: Synthetic routes from this compound to functional polymers.
Signaling Pathway Analogy for Drug Delivery Application
This diagram illustrates a conceptual signaling pathway for a drug delivery system based on a polymer derived from this compound.
Application Notes and Protocols for the Functionalization of the Allyl Group in 2-Allyl-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various chemical transformations targeting the allyl group of 2-Allyl-3-hydroxybenzaldehyde. The following sections describe key reactions, including isomerization, oxidation (Wacker and epoxidation), and dihydroxylation, offering a toolkit for the synthesis of diverse derivatives for applications in drug discovery and materials science.
Introduction
This compound is a versatile building block possessing three distinct functional groups: a reactive allyl moiety, a nucleophilic hydroxyl group, and an electrophilic aldehyde. The selective functionalization of the allyl group's carbon-carbon double bond allows for the introduction of new functionalities and the construction of more complex molecular architectures. This document outlines detailed experimental procedures for several common and powerful transformations of the allyl group, providing a foundation for the synthesis of novel compounds.
General Workflow for Allyl Group Functionalization
The functionalization of the allyl group in this compound can be approached through several synthetic pathways. A general workflow is depicted below, starting with the protection of the potentially interfering hydroxyl group, followed by the desired transformation of the allyl group, and concluding with deprotection if necessary.
Figure 1: General workflow for the functionalization of the allyl group in this compound.
Protocol 1: Isomerization of the Allyl Group
This protocol describes the isomerization of the terminal allyl group to an internal propenyl group, a reaction often catalyzed by transition metals. This transformation is useful for altering the electronic and steric properties of the substituent and for subsequent reactions that are specific to internal alkenes.
Experimental Protocol: Palladium-Catalyzed Isomerization
This procedure is adapted from analogous isomerizations of allylphenols.[1]
-
Materials:
-
This compound (1.0 mmol)
-
Bis(benzonitrile)palladium(II) chloride [PdCl₂(PhCN)₂] (0.05 mmol, 5 mol%)
-
Anhydrous benzene (10 mL)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and bis(benzonitrile)palladium(II) chloride.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous benzene via syringe.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 2-(prop-1-en-1-yl)-3-hydroxybenzaldehyde.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Expected Outcome and Data
The isomerization is expected to yield a mixture of (E)- and (Z)-2-(prop-1-en-1-yl)-3-hydroxybenzaldehyde, with the trans-isomer typically predominating.
| Product | Catalyst Loading | Solvent | Temperature | Time | Yield | Reference |
| Phenyl prop-1-enyl ethers | 5 mol% PdCl₂(PhCN)₂ | Benzene | Reflux | 2-4 h | Quantitative | [1] |
| 2-(prop-1-en-1-yl)-3-hydroxybenzaldehyde | 5 mol% PdCl₂(PhCN)₂ | Benzene | Reflux | 2-4 h | >90% (estimated) | Adapted from[1] |
Data for the specific substrate is estimated based on analogous reactions.
Figure 2: Isomerization of this compound.
Protocol 2: Wacker Oxidation of the Allyl Group
The Wacker oxidation transforms the terminal alkene of the allyl group into a methyl ketone, providing a valuable synthetic handle for further elaboration. This reaction is catalyzed by a palladium(II) salt in the presence of a co-oxidant. To avoid potential complications from the phenolic hydroxyl group, a protection-deprotection strategy is recommended.
Experimental Protocol: Wacker Oxidation of Boc-Protected this compound
This protocol is based on established Wacker oxidation procedures for protected allylic compounds.[2]
-
Protection of the Phenolic Hydroxyl Group:
-
To a solution of this compound (1.0 mmol) in dichloromethane (10 mL), add di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 mmol).
-
Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the Boc-protected intermediate, which can often be used without further purification.
-
-
Wacker Oxidation:
-
Materials:
-
Boc-protected this compound (1.0 mmol)
-
Palladium(II) chloride (PdCl₂, 0.1 mmol, 10 mol%)
-
Copper(I) chloride (CuCl, 0.2 mmol, 20 mol%)
-
N,N-Dimethylformamide (DMF) and Water (7:1 v/v, 8 mL)
-
Oxygen (balloon)
-
-
Procedure:
-
To a round-bottom flask, add PdCl₂ and CuCl.
-
Add the DMF/water solvent mixture and stir under an oxygen atmosphere (balloon) until the solution turns green.
-
Add the Boc-protected this compound.
-
Stir the reaction vigorously at room temperature for 24-48 hours. Monitor by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the protected ketone.
-
-
-
Deprotection (if required):
-
Dissolve the Boc-protected ketone in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure and purify as necessary to obtain 3-hydroxy-2-(2-oxopropyl)benzaldehyde.
-
Expected Outcome and Data
The Wacker oxidation should selectively produce the methyl ketone.
| Substrate | Product | Catalyst System | Solvent | Time | Yield | Reference |
| N-Cbz-N-Boc allyl amine | Corresponding methyl ketone | 20 mol% PdCl₂, 1 eq CuCl | DMF/H₂O | 3 d | 91% | [2] |
| Boc-protected this compound | Corresponding methyl ketone | 10 mol% PdCl₂, 20 mol% CuCl | DMF/H₂O | 24-48 h | ~80% (estimated) | Adapted from[2] |
Data for the specific substrate is estimated based on analogous reactions.
Figure 3: Wacker oxidation of Boc-protected this compound.
Protocol 3: Epoxidation of the Allyl Group
Epoxidation of the allyl group introduces a reactive three-membered oxirane ring, which can be opened by various nucleophiles to generate a range of functionalized products. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.
Experimental Protocol: m-CPBA Epoxidation
This protocol is a general procedure for the epoxidation of alkenes.[3]
-
Materials:
-
This compound (1.0 mmol)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 mmol)
-
Dichloromethane (DCM, 10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
-
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 10-15 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(oxiran-2-ylmethyl)-3-hydroxybenzaldehyde.
-
Expected Outcome and Data
The epoxidation is expected to proceed smoothly to give the desired epoxide.
| Substrate Type | Reagent | Solvent | Temperature | Time | Yield | Reference |
| General Alkenes | m-CPBA | DCM | 0 °C to RT | 3-5 h | High | [3] |
| This compound | m-CPBA | DCM | 0 °C to RT | 3-5 h | >90% (estimated) | Adapted from[3] |
Data for the specific substrate is estimated based on analogous reactions.
Figure 4: Epoxidation of this compound.
Protocol 4: Dihydroxylation of the Allyl Group
Dihydroxylation converts the alkene of the allyl group into a vicinal diol, a common functional group in natural products and pharmaceuticals. This protocol describes a syn-dihydroxylation using osmium tetroxide as a catalyst and N-methylmorpholine N-oxide (NMO) as the co-oxidant (Upjohn dihydroxylation).
Experimental Protocol: Upjohn Dihydroxylation
This procedure is a standard method for the syn-dihydroxylation of alkenes.[4]
-
Materials:
-
This compound (1.0 mmol)
-
Osmium tetroxide (OsO₄, 4% solution in water, 0.02 mmol, 2 mol%)
-
N-methylmorpholine N-oxide (NMO, 1.2 mmol)
-
Acetone and Water (4:1 v/v, 10 mL)
-
Saturated aqueous sodium sulfite solution
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and NMO in the acetone/water solvent mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the osmium tetroxide solution dropwise. Caution: Osmium tetroxide is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(2,3-dihydroxypropyl)-3-hydroxybenzaldehyde.
-
Expected Outcome and Data
The dihydroxylation should yield the corresponding syn-diol.
| Substrate Type | Catalyst System | Solvent | Temperature | Time | Yield | Reference |
| General Alkenes | cat. OsO₄, NMO | Acetone/H₂O | RT | 12-24 h | High | [4] |
| This compound | cat. OsO₄, NMO | Acetone/H₂O | RT | 12-24 h | >90% (estimated) | Adapted from[4] |
Data for the specific substrate is estimated based on analogous reactions.
Figure 5: Syn-dihydroxylation of this compound.
Conclusion
The protocols outlined in these application notes provide a robust starting point for the chemical modification of the allyl group in this compound. These transformations open avenues for the synthesis of a wide array of derivatives with potential applications in various fields of chemical research and development. Researchers are encouraged to optimize the reaction conditions for their specific needs and to explore further functionalization of the newly introduced groups.
References
Application Notes and Protocols for the Oxidation of 2-Allyl-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective oxidation of the aldehyde group in 2-Allyl-3-hydroxybenzaldehyde to the corresponding carboxylic acid, 2-Allyl-3-hydroxybenzoic acid. The presence of a phenolic hydroxyl group and an allyl group on the aromatic ring necessitates the use of mild and selective oxidation methods to avoid unwanted side reactions such as oxidation of the phenol, cleavage of the allyl double bond, or polymerization.
Application Notes
The selective oxidation of this compound presents a chemical challenge due to the multiple reactive sites within the molecule. The ideal method should efficiently convert the aldehyde to a carboxylic acid while preserving the integrity of the phenolic hydroxyl and allyl functional groups. Several classical and modern oxidation methods can be considered, each with distinct advantages and limitations.
Pinnick Oxidation: This method stands out for its exceptional chemoselectivity and mild reaction conditions.[1] It employs sodium chlorite (NaClO₂) as the oxidant, typically in a buffered solution and in the presence of a scavenger to quench the reactive byproduct, hypochlorous acid (HOCl).[2][3] The Pinnick oxidation is highly tolerant of a wide range of functional groups, including phenols, ethers, and alkenes, making it the premier choice for this specific transformation.[1] The use of a scavenger, such as 2-methyl-2-butene, is crucial to prevent potential chlorination or oxidation of the electron-rich aromatic ring and the allyl group.[2]
Tollens' Reagent: Primarily known as a qualitative test for aldehydes, Tollens' reagent ([Ag(NH₃)₂]⁺) can be used for the preparative scale oxidation of aldehydes to carboxylates under mild, alkaline conditions.[4][5] The reaction is generally clean and selective for the aldehyde group.[6] However, scaling up the reaction can be costly due to the use of silver nitrate, and the preparation of the reagent must be done freshly. Care must also be taken as the reagent can form explosive silver nitride upon standing.
Potassium Permanganate (KMnO₄): As a powerful oxidizing agent, the reactivity of potassium permanganate is highly dependent on the reaction conditions (pH, temperature, and solvent).[7] While it can oxidize aldehydes to carboxylic acids, it also readily oxidizes alkenes, which can lead to the cleavage of the allyl group in the substrate.[7][8] Under carefully controlled, buffered, or mild basic conditions, it might be possible to achieve selective oxidation of the aldehyde, but this would require significant optimization to avoid over-oxidation.[7]
Jones Oxidation: This method utilizes a solution of chromium trioxide in sulfuric acid and acetone (Jones reagent). It is a potent oxidizing agent capable of converting primary alcohols and aldehydes to carboxylic acids.[9][10] However, the strongly acidic and highly oxidizing nature of the reagent makes it unsuitable for substrates containing acid-sensitive groups or functionalities prone to oxidation, such as the phenol and allyl groups in this compound.[11][12] Furthermore, the use of carcinogenic chromium(VI) compounds is a significant drawback from a safety and environmental perspective.[10]
Based on this analysis, the Pinnick oxidation is the most recommended method due to its high selectivity, functional group tolerance, and operational simplicity. Tollens' reagent offers a viable, albeit potentially more expensive, alternative for a mild oxidation. The use of potassium permanganate and Jones reagent is discouraged due to the high risk of non-selective reactions and the hazardous nature of the reagents.
Comparative Data of Oxidation Methods
The following table summarizes the typical reaction conditions and expected outcomes for the oxidation of substituted benzaldehydes, providing a comparative overview of the discussed methods.
| Oxidation Method | Oxidizing Agent | Typical Conditions | Expected Yield | Selectivity & Remarks |
| Pinnick Oxidation | Sodium Chlorite (NaClO₂) | t-BuOH/H₂O, NaH₂PO₄ buffer, 2-methyl-2-butene, Room Temp.[2] | > 90% | Excellent. Highly selective for the aldehyde. Tolerates phenols and alkenes well.[1] |
| Tollens' Reagent | Ammoniacal Silver Nitrate | Aqueous NH₃, gentle warming.[5] | Good to High | Good. Selective for aldehydes. Reaction is performed under alkaline conditions.[6] |
| KMnO₄ Oxidation | Potassium Permanganate | Acetone/water, buffered or alkaline pH, controlled temp.[7] | Variable | Poor to Moderate. High risk of allyl group cleavage and phenol oxidation.[7][13] |
| Jones Oxidation | Chromic Acid (H₂CrO₄) | Acetone, H₂SO₄, 0°C to Room Temp.[10][14] | Low to None | Poor. Strongly acidic conditions and harsh oxidant are likely to degrade the substrate.[12] |
Experimental Protocols
Protocol 1: Pinnick Oxidation of this compound
This protocol is the recommended procedure for the selective oxidation of this compound.
Materials:
-
This compound
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Sodium chlorite (NaClO₂, 80% technical grade)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1 M HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water (e.g., 10 mL/mmol of aldehyde).[2]
-
To this solution, add 2-methyl-2-butene (5.0 eq) as a scavenger.[2]
-
Add sodium dihydrogen phosphate (5.0 eq) to buffer the reaction mixture.[2]
-
In a separate beaker, prepare a solution of sodium chlorite (3.0 eq) in water (e.g., 2 mL/mmol of NaClO₂).
-
Slowly add the sodium chlorite solution to the stirred reaction mixture at room temperature over 10-15 minutes. An ice bath can be used to maintain the temperature below 25°C.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, cool the mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Remove the tert-butanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Allyl-3-hydroxybenzoic acid.
-
The crude product can be purified by recrystallization or flash column chromatography.
Protocol 2: Oxidation using Tollens' Reagent
This protocol describes a preparative scale oxidation using freshly prepared Tollens' reagent.
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium hydroxide (NaOH) solution (10%)
-
Ammonium hydroxide (NH₄OH) solution (28-30%)
-
This compound
-
Nitric acid (for cleaning glassware and neutralizing waste)
-
Ethanol
Procedure: Part A: Preparation of Tollens' Reagent
-
Safety Note: Tollens' reagent must be prepared fresh and should not be stored, as it can form explosive silver nitride. All glassware should be cleaned with nitric acid and rinsed thoroughly with deionized water.
-
In a clean flask, dissolve silver nitrate (2.0 eq) in deionized water.
-
Add 1-2 drops of 10% NaOH solution to form a brown precipitate of silver(I) oxide.
-
Add concentrated ammonium hydroxide solution dropwise with constant swirling until the brown precipitate just dissolves, forming the clear [Ag(NH₃)₂]⁺ solution. Avoid adding a large excess of ammonia.
Part B: Oxidation Reaction
-
Dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
Add the aldehyde solution to the freshly prepared Tollens' reagent.
-
Stir the mixture at room temperature or warm gently in a water bath (40-50°C) for 1-2 hours. The formation of a silver mirror or a black precipitate indicates the reaction is proceeding.[5]
-
After the reaction is complete (monitored by TLC), filter the mixture to remove the precipitated silver.
-
Transfer the filtrate to a separatory funnel and acidify with dilute nitric acid or hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The silver precipitate should be dissolved in nitric acid and disposed of according to local regulations.
Visualizations
Logical Workflow of Oxidation Methods
Caption: Workflow for the oxidation of this compound.
Proposed Mechanism for the Pinnick Oxidation
References
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. kvmwai.edu.in [kvmwai.edu.in]
- 6. Tollens' reagent - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 9. Jones Oxidation [organic-chemistry.org]
- 10. Jones oxidation - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Jones Reagent [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. adichemistry.com [adichemistry.com]
Application Notes and Protocols for the Synthesis of Substituted Chromenes using 2-Allyl-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of substituted chromenes, utilizing 2-Allyl-3-hydroxybenzaldehyde as a versatile starting material. The chromene scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities. The presence of the allyl group in this compound offers a unique handle for various cyclization strategies to construct the chromene core, while the inherent phenolic and aldehydic functionalities allow for diverse multi-component reactions to generate highly functionalized chromene derivatives.
I. Intramolecular Cyclization of the Allyl Group for Chromene Synthesis
The proximate positioning of the allyl and hydroxyl groups in this compound makes it an ideal substrate for intramolecular cyclization reactions to form the pyran ring of the chromene system. Palladium-catalyzed methodologies are particularly effective for this transformation.
A. Palladium-Catalyzed Oxidative Cyclization
This protocol describes a general method for the palladium-catalyzed intramolecular oxidative cyclization of an o-allylphenol derivative to a 2H-chromene.
Experimental Protocol:
-
To a stirred solution of this compound (1 mmol) in a suitable solvent (e.g., toluene, 10 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and an oxidant (e.g., benzoquinone, 1.2 mmol).
-
The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired substituted chromene.
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | Benzoquinone | Toluene | 100 | 12 | 75-85 |
| PdCl₂(PPh₃)₂ | Cu(OAc)₂ | DMF | 120 | 8 | 70-80 |
| Pd(dba)₂ | O₂ (1 atm) | DMSO | 100 | 24 | 65-75 |
Table 1: Quantitative data for Palladium-Catalyzed Oxidative Cyclization.
Application Notes and Protocols: Chelation Properties of 2-Allyl-3-hydroxybenzaldehyde with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Allyl-3-hydroxybenzaldehyde is a member of the salicylaldehyde family, a class of compounds recognized for their capacity to coordinate with metal ions. The presence of both a hydroxyl and an aldehyde group in ortho positions creates a bidentate chelation site, enabling the formation of stable complexes with various metal ions. This property is of significant interest in medicinal chemistry and drug development, as metal chelation can influence a range of biological processes. For instance, the chelation of zinc ions by similar compounds has been shown to act as an allosteric inhibitor of procaspase-3, suggesting potential applications in cancer therapy. The study of the chelation behavior of this compound is crucial for understanding its mechanism of action and for the rational design of novel therapeutic agents.
These application notes provide a comprehensive guide for the synthesis of this compound and the subsequent investigation of its metal ion chelation properties using spectroscopic techniques. The protocols are designed to be adaptable for various research applications, from fundamental coordination chemistry to the screening of potential drug candidates.
Synthesis of this compound
The synthesis of this compound can be effectively achieved via a Claisen rearrangement of 2-allyloxybenzaldehyde. This thermal rearrangement is a powerful method for forming a carbon-carbon bond at the ortho-position of a phenol.
Synthesis Protocol
Step 1: O-Allylation of Salicylaldehyde
-
To a solution of salicylaldehyde (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add allyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain crude 2-allyloxybenzaldehyde.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Claisen Rearrangement
-
Heat the purified 2-allyloxybenzaldehyde neat (without solvent) at 180-200 °C in an inert atmosphere (e.g., under nitrogen or argon).
-
Monitor the rearrangement by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Purify the resulting this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product.
Synthesis of this compound.
Analysis of Metal Ion Chelation Properties
The interaction between this compound and various metal ions can be characterized using spectrophotometric and spectrofluorometric titrations. These methods allow for the determination of key quantitative parameters such as binding stoichiometry and association constants.
General Considerations
-
Solvent Selection: Choose a solvent in which both the ligand (this compound) and the metal salts are soluble and that does not interfere with the spectroscopic measurements. Methanol or ethanol are often suitable choices.
-
Metal Ion Selection: A range of biologically relevant or catalytically important metal ions should be screened. This may include, but is not limited to, Zn(II), Cu(II), Fe(II), Fe(III), Ni(II), and Co(II). Use high-purity metal salts (e.g., chlorides or perchlorates).
-
Stock Solutions: Prepare stock solutions of this compound and the metal salts at known concentrations.
UV-Vis Spectrophotometric Titration Protocol
This protocol is designed to determine the binding stoichiometry and association constant of the complex formed between this compound and a metal ion.
-
Prepare a solution of this compound at a fixed concentration (e.g., 50 µM) in the chosen solvent.
-
Record the initial UV-Vis absorption spectrum of the ligand solution.
-
Incrementally add small aliquots of a concentrated stock solution of the metal salt to the ligand solution.
-
After each addition, allow the solution to equilibrate and record the UV-Vis spectrum.
-
Continue the additions until no further significant changes in the absorption spectrum are observed.
-
Correct the data for dilution by multiplying the observed absorbance by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the volume of the added titrant.
Data Analysis for UV-Vis Titration
3.3.1. Determination of Stoichiometry using Job's Plot
-
Prepare a series of solutions with varying mole fractions of the ligand and metal ion, while keeping the total molar concentration constant.
-
Measure the absorbance of each solution at the wavelength of maximum complex absorption.
-
Plot the change in absorbance (ΔA) against the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.
3.3.2. Determination of Association Constant using the Benesi-Hildebrand Method
For a 1:1 complex, the association constant (Kₐ) can be determined by plotting 1/ΔA against 1/[M], where [M] is the concentration of the metal ion. The plot should be linear, and Kₐ can be calculated from the ratio of the intercept to the slope.
Fluorescence Spectroscopic Titration Protocol
This method is particularly useful if the ligand's fluorescence properties change upon metal binding (either quenching or enhancement).
-
Prepare a solution of this compound at a fixed concentration (e.g., 10 µM) in the chosen solvent.
-
Record the initial fluorescence emission spectrum of the ligand solution by exciting at its absorption maximum.
-
Incrementally add small aliquots of a concentrated stock solution of the metal salt.
-
After each addition, allow the solution to equilibrate and record the fluorescence spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
Correct the data for dilution.
Data Analysis for Fluorescence Titration
The association constant can be determined by fitting the fluorescence intensity data to a suitable binding isotherm equation (e.g., for 1:1 binding).
Workflow for Chelation Analysis.
Quantitative Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the experimental protocols.
Table 1: Stoichiometry of this compound-Metal Ion Complexes
| Metal Ion | Method | Stoichiometry (Ligand:Metal) |
| Zn(II) | Job's Plot (UV-Vis) | e.g., 1:1 |
| Cu(II) | Job's Plot (UV-Vis) | e.g., 2:1 |
| Fe(II) | Job's Plot (UV-Vis) | e.g., 1:1 |
| Fe(III) | Job's Plot (UV-Vis) | e.g., 1:1 |
| Ni(II) | Job's Plot (UV-Vis) | e.g., 2:1 |
| Co(II) | Job's Plot (UV-Vis) | e.g., 1:1 |
Table 2: Association Constants (Kₐ) for this compound-Metal Ion Complexes
| Metal Ion | Method | Association Constant (Kₐ) [M⁻¹] |
| Zn(II) | Benesi-Hildebrand (UV-Vis) | Enter experimentally determined value |
| Cu(II) | Benesi-Hildebrand (UV-Vis) | Enter experimentally determined value |
| Fe(II) | Fluorescence Titration | Enter experimentally determined value |
| Fe(III) | Fluorescence Titration | Enter experimentally determined value |
| Ni(II) | Benesi-Hildebrand (UV-Vis) | Enter experimentally determined value |
| Co(II) | Fluorescence Titration | Enter experimentally determined value |
Signaling Pathway and Logical Relationships
The chelation of specific metal ions by this compound can modulate signaling pathways where these ions act as cofactors or signaling molecules. For example, the chelation of zinc can impact pathways involving zinc-finger proteins or metalloproteinases.
Modulation of Metalloenzyme Activity.
Conclusion
The protocols and application notes provided herein offer a robust framework for the synthesis and characterization of the metal ion chelation properties of this compound. By systematically applying these methods, researchers can obtain valuable quantitative data to elucidate the coordination chemistry of this compound and explore its potential applications in drug discovery and other scientific fields. The provided templates for data presentation and the illustrative diagrams are intended to facilitate clear and concise reporting of experimental findings.
Application Notes and Protocols for Fluorescent Probes Derived from 2-Allyl-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Overview
This document provides detailed application notes and protocols for the development and utilization of fluorescent probes based on the precursor molecule, 2-Allyl-3-hydroxybenzaldehyde . While specific literature on fluorescent probes derived directly from this compound is not extensive, the protocols and data presented here are based on well-established principles for structurally analogous compounds, particularly derivatives of salicylaldehyde. These probes are anticipated to be effective for the detection of various analytes, most notably metal ions such as Al³⁺ and Zn²⁺, through a chelation-enhanced fluorescence (CHEF) mechanism.
The core structure, featuring a hydroxyl group ortho to an aldehyde, is ideal for forming Schiff base ligands upon condensation with a primary amine. The presence of the allyl group offers a site for further functionalization or can influence the electronic properties of the resulting probe. Upon chelation with a target metal ion, the conformational rigidity of the probe is increased, leading to a significant enhancement of its fluorescence intensity, providing a "turn-on" sensor.[1][2]
Hypothetical Signaling Pathway and Detection Mechanism
The primary sensing mechanism for Schiff base probes derived from this compound is based on the principles of Chelation-Enhanced Fluorescence (CHEF) and inhibition of Photoinduced Electron Transfer (PET). In the unbound state, the probe typically exhibits weak fluorescence due to non-radiative decay pathways, such as C=N bond isomerization. Upon binding to a metal ion, a stable complex is formed involving the hydroxyl group and the imine nitrogen. This chelation restricts the C=N isomerization and can inhibit the PET process, leading to a significant increase in the fluorescence quantum yield and a "turn-on" signal.
Quantitative Data Summary
The following table summarizes representative performance data for Schiff base fluorescent probes analogous to those that could be synthesized from this compound, targeting Al³⁺ and Zn²⁺. These values are provided for illustrative purposes to guide developmental expectations.
| Parameter | Probe for Al³⁺ | Probe for Zn²⁺ | Reference |
| Excitation Wavelength (λex) | ~370 nm | ~320 nm | [3] |
| Emission Wavelength (λem) | ~480-508 nm | ~560-575 nm | [1][2][3] |
| Quantum Yield (Φ) (Free Probe) | ~0.01-0.05 | ~0.01-0.05 | [4] |
| Quantum Yield (Φ) (Probe-Ion Complex) | ~0.2-0.6 | ~0.2-0.4 | [4] |
| Detection Limit (LOD) | 5.3 x 10⁻⁷ M to 8.30 x 10⁻⁸ M | 1.62 x 10⁻⁵ M to 1.24 x 10⁻⁷ M | [2][3][5] |
| Binding Stoichiometry (Probe:Ion) | 1:1 or 2:1 | 1:1 or 2:1 | [2][3] |
| Solvent System | DMSO/H₂O or MeOH/H₂O | DMSO/H₂O or MeOH/H₂O | [1][3] |
Experimental Protocols
Synthesis of a Generic Schiff Base Fluorescent Probe (Probe-A)
This protocol describes the synthesis of a Schiff base fluorescent probe by reacting this compound with a primary amine (e.g., aniline or a derivative).
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound (1 mmol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask.
-
To this solution, add a solution of the selected primary amine (1 mmol) in 10 mL of absolute ethanol dropwise with continuous stirring.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a condenser and reflux the reaction mixture for 3-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid product with cold ethanol and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure probe.
-
Characterize the synthesized probe using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[6]
General Protocol for Metal Ion Sensing
Materials:
-
Synthesized fluorescent probe (Probe-A)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Buffer solution (e.g., HEPES, Tris-HCl)
-
Stock solutions of various metal salts (e.g., Al(NO₃)₃, ZnCl₂, etc.)
Procedure:
-
Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in DMSO. Prepare stock solutions of various metal ions (e.g., 10 mM) in deionized water.
-
Fluorescence Measurements: In a quartz cuvette, place 2 mL of a buffered solution (e.g., HEPES buffer in a DMSO/water mixture, pH 7.4). Add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM). Record the fluorescence spectrum.
-
Titration: Add increasing amounts of the metal ion stock solution to the cuvette containing the probe. After each addition, gently mix and allow the solution to equilibrate for 1-2 minutes before recording the fluorescence spectrum.
-
Selectivity Test: To assess the selectivity of the probe, add a fixed amount (e.g., 2-5 equivalents) of various metal ions to separate solutions of the probe and record the fluorescence response.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the detection limit and binding constant. A Job's plot can be used to determine the stoichiometry of the probe-metal ion complex.[3][5]
Protocol for Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) can be determined using a comparative method with a well-characterized standard.
Materials:
-
Synthesized fluorescent probe
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of dilute solutions of both the sample (probe) and the standard in the same solvent.
-
Measure the absorbance of these solutions at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to minimize inner filter effects.
-
Measure the fluorescence emission spectra of the same solutions using a spectrofluorometer, using the same excitation wavelength for both the sample and the standard.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots can be used in the calculation for higher accuracy.[5]
Potential Applications
-
Bioimaging: Visualization of metal ion distribution and fluctuations within living cells and tissues.[2]
-
Environmental Monitoring: Detection of heavy metal ion contamination in water and soil samples.
-
Drug Development: Screening for compounds that modulate metal ion homeostasis.
-
Materials Science: Development of smart materials that respond to specific chemical stimuli.
These protocols provide a foundational framework for the synthesis, characterization, and application of fluorescent probes derived from this compound. Researchers are encouraged to adapt and optimize these methods for their specific analytes and experimental conditions.
References
- 1. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple Schiff base as dual-responsive fluorescent sensor for bioimaging recognition of Zn2+ and Al3+ in living cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. ehemj.com [ehemj.com]
- 5. Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Allyl-3-hydroxybenzaldehyde
Welcome to the technical support center for the synthesis of 2-Allyl-3-hydroxybenzaldehyde. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and effective method for synthesizing this compound is a two-step process. It begins with the O-allylation of 3-hydroxybenzaldehyde to form the intermediate 3-allyloxybenzaldehyde. This is followed by a thermal aromatic Claisen rearrangement, which is a[1][1]-sigmatropic rearrangement, to yield the final product.[1][2][3][4]
Q2: Why is the Claisen rearrangement step challenging for this specific synthesis?
A2: The main challenge is controlling the regioselectivity of the allyl group migration. During the thermal rearrangement of 3-allyloxybenzaldehyde, the allyl group can migrate to either of the two available ortho positions (C2 or C4) relative to the oxygen. The formation of the undesired regioisomer, 4-allyl-3-hydroxybenzaldehyde, is a common side reaction that can significantly lower the yield of the target C2-allylated product.
Q3: What factors influence the yield and regioselectivity of the Claisen rearrangement?
A3: Several factors are crucial:
-
Temperature: High temperatures are required to overcome the activation energy of the rearrangement. However, excessively high temperatures can lead to decomposition and byproduct formation. The typical range is 180-220°C.[5]
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Solvent: The choice of solvent can affect the reaction rate. High-boiling, polar aprotic solvents like N,N-diethylaniline, N-methylpyrrolidone (NMP), or diphenyl ether are often used.[2] Solvent polarity can influence the transition state and, therefore, the reaction speed.[3]
-
Catalysts: Lewis acids can be used to accelerate the reaction, potentially allowing for lower reaction temperatures.
-
Reaction Time: Sufficient time is needed for the reaction to proceed to completion, but prolonged heating can increase the formation of degradation products.
Q4: How can I confirm the identity and purity of my final product?
A4: Standard analytical techniques are used for characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method to confirm the structure and distinguish between the 2-allyl and 4-allyl isomers by looking at the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (162.18 g/mol ).[6]
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FT-IR Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH), aldehyde (-CHO), and alkene (C=C) stretches.
-
Chromatography (TLC, GC, HPLC): To assess the purity of the product and identify the presence of starting materials, intermediates, or side products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Yield of the Final Product
| Question | Possible Cause | Recommended Solution |
| My O-allylation step (Step 1) is inefficient. How can I improve it? | 1. Ineffective Base: The base (e.g., K₂CO₃) may not be strong enough or sufficiently anhydrous. 2. Low Reactivity of Allyl Halide: Allyl chloride is less reactive than allyl bromide. 3. Low Temperature: The reaction may be too slow at room temperature. | 1. Ensure the base is finely powdered and dried before use. Consider using a stronger base like Cs₂CO₃. 2. Use allyl bromide instead of allyl chloride for higher reactivity. 3. Reflux the reaction mixture in a suitable solvent like acetone or acetonitrile to increase the reaction rate.[5] |
| The Claisen rearrangement (Step 2) is not proceeding to completion. | 1. Insufficient Temperature: The thermal energy is not high enough to overcome the activation barrier. 2. Short Reaction Time: The reaction was not heated long enough for the rearrangement to complete. | 1. Gradually increase the reaction temperature in 10°C increments, monitoring the reaction by TLC or GC. Temperatures up to 220°C may be necessary.[5] 2. Increase the reaction time. Monitor the disappearance of the 3-allyloxybenzaldehyde intermediate by TLC. |
| I see significant degradation of my material. | 1. Temperature is too high: Excessive heat can cause decomposition of the starting material or product. 2. Atmosphere is not inert: The phenolic product can be susceptible to oxidation at high temperatures. | 1. Find the optimal temperature that allows rearrangement without significant decomposition. Consider using a high-boiling solvent to maintain a consistent temperature. 2. Perform the high-temperature rearrangement under an inert atmosphere (e.g., Nitrogen or Argon). |
Problem 2: Formation of Impurities and Side Products
| Question | Possible Cause | Recommended Solution |
| My main product is contaminated with the 4-allyl-3-hydroxybenzaldehyde isomer. How can I favor the 2-allyl product? | The electronic and steric effects of the substituents on the aromatic ring dictate the regioselectivity. The C4 position may be electronically or sterically favored under standard thermal conditions. | 1. Solvent Effects: Experiment with different high-boiling solvents. The solvent can influence the transition state geometry and potentially alter the ortho-selectivity. 2. Lewis Acid Catalysis: Introduce a Lewis acid (e.g., BCl₃, AlCl₃). The Lewis acid can coordinate with the carbonyl and ether oxygens, potentially increasing steric hindrance around the C4 position and favoring migration to C2. |
| How do I remove the unreacted starting material or the 3-allyloxybenzaldehyde intermediate? | 1. Incomplete Reaction: As discussed in Problem 1. 2. Inefficient Purification: The purification method is not separating the components effectively. | 1. Optimize reaction conditions (temperature, time) to drive the reaction to completion. 2. Purification: Unreacted 3-hydroxybenzaldehyde can be removed by a mild aqueous base wash. The intermediate and final product can be separated using column chromatography on silica gel. The polarity difference between the ether intermediate and the phenolic product is usually sufficient for good separation. |
Data Presentation
Table 1: O-Allylation of 3-Hydroxybenzaldehyde - Typical Conditions
| Parameter | Condition | Purpose | Expected Yield |
| Solvent | Acetone or Acetonitrile | Provides a suitable medium for the Sₙ2 reaction. | >95% |
| Base | K₂CO₃ (anhydrous, powdered) | Deprotonates the phenolic hydroxyl group. | |
| Reagent | Allyl Bromide (1.1 - 1.2 eq.) | Provides the allyl group for etherification. | |
| Temperature | Reflux (56-82°C) | Increases the rate of reaction. | |
| Time | 2-4 hours | Time to drive the reaction to completion. |
Table 2: Claisen Rearrangement - Influence of Temperature on Yield
Note: These are representative yields for aromatic Claisen rearrangements and should be optimized for this specific substrate.
| Temperature (°C) | Solvent | Typical Time (h) | Conversion (%) | Notes |
| 180°C | N,N-Diethylaniline | 8-12 | Moderate | Slower reaction rate, may require longer times. |
| 200°C | N-Methylpyrrolidone (NMP) | 3-6 | High | Good balance of reaction rate and stability.[2] |
| 220°C | Diphenyl ether | 1-3 | Very High | Faster reaction, but increased risk of decomposition.[5] |
| 200°C (Microwave) | N-Methylpyrrolidone (NMP) | 0.5 | Very High | Microwave irradiation can significantly reduce reaction time and improve yields.[2] |
Experimental Protocols
Protocol 1: Synthesis of 3-Allyloxybenzaldehyde (Intermediate)
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq.) in acetone (10 mL per 1 g of aldehyde) in a round-bottom flask, add finely powdered anhydrous potassium carbonate (2.0 eq.).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add allyl bromide (1.1 eq.) dropwise to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.[5]
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 3-allyloxybenzaldehyde, which can be used in the next step without further purification or purified by vacuum distillation.
Protocol 2: Synthesis of this compound (Final Product)
-
Place the crude 3-allyloxybenzaldehyde (1.0 eq.) in a round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet.
-
Add a high-boiling solvent such as N,N-diethylaniline or NMP (5 mL per 1 g of ether).
-
Heat the solution to 190-210°C under an inert atmosphere.
-
Maintain this temperature for 3-6 hours, monitoring the reaction by TLC or GC to observe the formation of the product and disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a solvent like diethyl ether or ethyl acetate and wash with 1M HCl to remove the solvent (if basic, like N,N-diethylaniline).
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the 2-allyl and 4-allyl isomers.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Claisen Rearrangement Mechanism
Caption: Mechanism of the aromatic Claisen rearrangement.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3-Allyl-4-(allyloxy)benzaldehyde|CAS 136433-45-9 [benchchem.com]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. This compound | C10H10O2 | CID 2775156 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude "2-Allyl-3-hydroxybenzaldehyde" by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude "2-Allyl-3-hydroxybenzaldehyde" using column chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography of "this compound".
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound will not elute from the column or elutes very slowly. | 1. Solvent system is not polar enough: The eluent lacks the strength to displace the polar "this compound" from the silica gel. 2. Irreversible adsorption to silica: The phenolic hydroxyl group can strongly interact with the acidic silanol groups on the silica surface. 3. Compound decomposition on the column: Aldehydes can be sensitive to the acidic nature of silica gel and may decompose.[1] | 1. Gradually increase eluent polarity: Incrementally increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[2] 2. Deactivate the silica gel: Prepare a slurry of silica gel in your non-polar solvent and add 0.5-1% triethylamine to neutralize the acidic sites before packing the column.[1] 3. Use an alternative stationary phase: Consider using neutral alumina as the stationary phase if decomposition is suspected. 4. Check for decomposition: Before performing column chromatography, spot the crude material on a TLC plate, let it sit for a few hours, and then elute it to see if any new spots (decomposition products) have formed. |
| Poor separation of the desired product from impurities (co-elution). | 1. Inappropriate solvent system: The chosen eluent does not provide sufficient resolution between the product and impurities. 2. Column overloading: Too much crude material has been loaded onto the column for its size. 3. Improper column packing: The presence of channels or cracks in the silica gel bed leads to an uneven flow of the mobile phase. | 1. Optimize the solvent system: Use TLC to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/ethyl acetate) to find one that gives a baseline separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for the desired compound. 2. Reduce the sample load: As a general rule, use a silica gel to crude product weight ratio of at least 30:1. 3. Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product-containing fractions are very dilute. | 1. Elution is too fast: The mobile phase is flowing through the column too quickly, leading to broad bands. 2. The compound is eluting, but at a low concentration. | 1. Reduce the flow rate: If using flash chromatography, apply less pressure. For gravity columns, a slower flow will allow for better equilibration. 2. Concentrate the fractions: Combine and concentrate the fractions you suspect contain the product and re-analyze by TLC. |
| Streaking or tailing of the product spot on the TLC plate. | 1. Compound is acidic: The phenolic hydroxyl group can interact with the silica gel, causing tailing. 2. Sample is too concentrated on the TLC plate. 3. Possible oxidation: The aldehyde may have partially oxidized to the corresponding carboxylic acid, which is highly polar and streaks on silica gel. | 1. Add acid to the developing solvent: Add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the TLC mobile phase to suppress the ionization of the phenolic group. 2. Dilute the sample: Spot a more dilute solution of your compound on the TLC plate. 3. Wash with a mild base: Before chromatography, you can perform a workup with a dilute sodium bicarbonate solution to remove acidic impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of "this compound"?
A1: A common starting point for phenolic compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Based on the purification of similar phenolic compounds, a gradient elution starting from a low polarity, such as 5% ethyl acetate in hexane, and gradually increasing to 10-20% ethyl acetate in hexane is a good strategy to try.[3] It is crucial to first determine the optimal solvent system by running TLC plates with your crude mixture in various solvent ratios.
Q2: How do I determine the correct fractions to combine after the column has run?
A2: Each fraction (or a selection of fractions) should be analyzed by Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and elute with the solvent system used for the column. Visualize the spots under a UV lamp. Combine the fractions that show a single spot corresponding to the Rf value of your pure product.
Q3: My "this compound" appears to be an oil. How should I load it onto the column?
A3: There are two common methods for loading an oily sample:
-
Wet Loading: Dissolve the crude oil in a minimal amount of the initial, least polar eluent. Using a pipette, carefully add this solution to the top of the column bed.
-
Dry Loading: Dissolve the crude oil in a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure until a free-flowing powder is obtained. This powder can then be carefully added to the top of the column bed. Dry loading is often preferred as it can lead to better separation.
Q4: Can I use an automated flash chromatography system for this purification?
A4: Yes, an automated flash chromatography system is well-suited for this type of purification. These systems allow for precise gradient elution and have in-line UV detectors that monitor the separation in real-time, making it easier to identify and collect the fractions containing the pure product.
Q5: How should I store the purified "this compound"?
A5: Aldehydes can be susceptible to air oxidation. It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to minimize degradation.
Experimental Protocol: Column Chromatography of "this compound"
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude material.
1. Materials and Equipment:
-
Crude "this compound"
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
2. TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20).
-
The ideal solvent system should provide good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4.
3. Column Packing:
-
Choose a column with an appropriate diameter and length for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the surface.
4. Sample Loading:
-
Choose either the wet or dry loading method as described in the FAQs.
-
Carefully add the sample to the top of the column.
5. Elution and Fraction Collection:
-
Begin eluting the column with the initial, least polar solvent mixture.
-
Collect fractions of a consistent volume.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. The exact gradient will depend on the separation observed on the TLC.
-
Monitor the elution by spotting every few fractions on a TLC plate and visualizing under a UV lamp.
6. Product Isolation:
-
Combine the fractions that contain the pure "this compound".
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for most purifications. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with a low concentration of ethyl acetate (e.g., 5%) and gradually increase. |
| TLC Rf of Product | ~0.2 - 0.4 | In the optimized eluent system. |
| Silica to Crude Ratio | 30:1 to 100:1 (by weight) | Higher ratios are used for difficult separations. |
| Column Dimensions | Varies with sample size | A larger sample requires a wider and longer column. |
| Expected Yield | >80% | Highly dependent on the purity of the crude material and the success of the separation. |
Logical Workflow Diagram
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// Edges start -> tlc; tlc -> is_separation; is_separation -> prep_column [label="Yes"]; is_separation -> optimize_solvent [label="No"]; optimize_solvent -> tlc; prep_column -> load_sample; load_sample -> run_column; run_column -> collect_fractions; collect_fractions -> analyze_fractions; analyze_fractions -> is_pure; is_pure -> combine_pure [label="Yes"]; is_pure -> troubleshoot [label="No"]; troubleshoot -> adjust_params; adjust_params -> prep_column; combine_pure -> evaporate; evaporate -> end_product; } end_dot
Caption: Workflow for the purification of "this compound".
References
Identifying and removing impurities in "2-Allyl-3-hydroxybenzaldehyde" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Allyl-3-hydroxybenzaldehyde. Our focus is on the identification and removal of impurities that may arise during this process.
Troubleshooting Guide
This section addresses specific issues that users might encounter during the synthesis and purification of this compound, particularly focusing on the critical Claisen rearrangement step of 3-(allyloxy)benzaldehyde.
Issue 1: Incomplete Reaction - Presence of Starting Material
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Problem: Analysis of the crude product (e.g., by TLC, GC-MS, or ¹H NMR) indicates the presence of a significant amount of the starting material, 3-(allyloxy)benzaldehyde.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Reaction Temperature | The Claisen rearrangement is a thermal process often requiring high temperatures (typically 180-220 °C) to proceed efficiently.[1] Carefully monitor and control the reaction temperature to ensure it reaches the optimal range for the specific solvent and substrate. |
| Inadequate Reaction Time | The reaction may require several hours to reach completion. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC). If starting material persists, consider extending the reaction time. |
| Solvent Choice | The polarity of the solvent can influence the rate of the Claisen rearrangement.[2] High-boiling, non-polar solvents like N,N-diethylaniline or decahydronaphthalene are commonly used. Ensure the chosen solvent is appropriate and anhydrous. |
Issue 2: Presence of Isomeric Impurities
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Problem: Spectroscopic analysis (¹H NMR, GC-MS) of the purified product reveals the presence of an isomer, likely 4-allyl-3-hydroxybenzaldehyde.
-
Possible Cause & Solution:
| Cause | Recommended Solution |
| Regioselectivity of the Claisen Rearrangement | The Claisen rearrangement of meta-substituted allyl phenyl ethers can yield a mixture of ortho- and para-substituted products. The electron-withdrawing nature of the aldehyde group at the meta position can direct the allyl group to both the C2 (desired) and C4 (isomeric impurity) positions.[3][4][5] |
| Purification Strategy | The isomeric products often have very similar physical properties, making separation by standard column chromatography challenging. Employ high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., reversed-phase C18) and a carefully optimized mobile phase gradient to achieve separation.[6] |
Issue 3: Formation of Dark-Colored, Tarry Byproducts
-
Problem: The reaction mixture becomes very dark, and upon workup, a significant amount of intractable tar is formed, leading to low yields of the desired product.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Thermal Decomposition | At the high temperatures required for the Claisen rearrangement, the aldehyde functionality or the phenolic product may be susceptible to decomposition or polymerization. |
| Oxygen Contamination | The presence of oxygen at high temperatures can lead to oxidative side reactions and polymerization of phenolic compounds. |
| Reaction Optimization | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Consider if a lower reaction temperature for a longer duration could achieve the desired conversion with fewer byproducts. The use of microwave-assisted heating can sometimes reduce reaction times and byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is a two-step synthesis starting from 3-hydroxybenzaldehyde. The first step is an O-allylation of the phenolic hydroxyl group using an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., potassium carbonate) to form 3-(allyloxy)benzaldehyde. The second step is a thermal Claisen rearrangement of 3-(allyloxy)benzaldehyde to yield the desired this compound.[7]
Q2: What are the expected key impurities in the synthesis of this compound?
A2: The primary impurities to anticipate are:
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Unreacted 3-(allyloxy)benzaldehyde: The direct precursor in the Claisen rearrangement.
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4-allyl-3-hydroxybenzaldehyde: An isomeric byproduct formed due to the regioselectivity of the rearrangement.
-
3-hydroxybenzaldehyde: The initial starting material, if the initial O-allylation step was incomplete.
-
Polymeric or decomposition products: Resulting from the high temperatures of the reaction.
Q3: How can I identify the main product and its impurities?
A3: A combination of analytical techniques is recommended:
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Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress and preliminary assessment of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the molecular weights of the components in the mixture, which can help in distinguishing the product from the starting material and isomeric impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the desired product and elucidate the structure of any isolated impurities. The ¹H NMR spectrum of this compound is characterized by specific shifts for the aldehydic, phenolic, and allylic protons.
Q4: What is the best method for purifying crude this compound?
A4: While column chromatography on silica gel can be used for initial purification to remove baseline impurities, it may not be sufficient to separate the desired product from its isomers. Reversed-phase High-Performance Liquid Chromatography (HPLC) is often the most effective technique for obtaining high-purity this compound, especially for separating it from isomeric byproducts.[6]
Data Presentation
Table 1: Key Compounds in the Synthesis of this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data (¹H NMR, δ ppm) |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | ~9.9 (CHO), ~7.0-7.5 (Ar-H), ~5.5 (OH) |
| 3-(Allyloxy)benzaldehyde | C₁₀H₁₀O₂ | 162.18 | ~9.9 (CHO), ~7.2-7.6 (Ar-H), ~6.0 (allyl CH), ~5.3 (allyl CH₂), ~4.6 (OCH₂) |
| This compound (Product) | C₁₀H₁₀O₂ | 162.18 | ~10.3 (CHO), ~9.8 (OH), ~7.0-7.4 (Ar-H), ~6.0 (allyl CH), ~5.1 (allyl CH₂), ~3.5 (Ar-CH₂) |
| 4-Allyl-3-hydroxybenzaldehyde (Impurity) | C₁₀H₁₀O₂ | 162.18 | Distinct aromatic proton splitting pattern and chemical shifts compared to the desired product. |
Note: Specific chemical shifts can vary depending on the solvent and concentration.
Experimental Protocols
Protocol 1: Synthesis of 3-(Allyloxy)benzaldehyde
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To a solution of 3-hydroxybenzaldehyde (1.0 eq.) in a suitable solvent (e.g., acetone or DMF), add potassium carbonate (2.0 eq.).
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Stir the mixture at room temperature for 20-30 minutes.
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Add allyl bromide (1.1 eq.) dropwise to the reaction mixture.
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Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC until the starting material is consumed.
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After completion, filter the reaction mixture to remove inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude 3-(allyloxy)benzaldehyde. This can be purified by column chromatography or used directly in the next step.
Protocol 2: Claisen Rearrangement to this compound
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In a round-bottom flask equipped with a reflux condenser and a thermometer, dissolve 3-(allyloxy)benzaldehyde (1.0 eq.) in a high-boiling solvent such as N,N-diethylaniline.
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Heat the stirred reaction mixture to 180-220 °C under an inert atmosphere (e.g., nitrogen or argon).
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Monitor the reaction progress by TLC or GC-MS.
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Once the reaction is complete, cool the mixture to room temperature.
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Dissolve the mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a dilute acid solution (e.g., 1 M HCl) to remove the high-boiling solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 3: HPLC Purification of this compound
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Column: Reversed-phase C18 column.
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Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).
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Gradient: A typical gradient might start from 30% acetonitrile and increase to 90% acetonitrile over 30 minutes. The optimal gradient should be determined empirically.
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Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
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Procedure: Dissolve the crude product in a minimal amount of the initial mobile phase or a suitable solvent like methanol. Filter the solution through a 0.45 µm syringe filter before injection. Collect the fractions corresponding to the major peak and confirm the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Separation of p-Hydroxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C10H10O2 | CID 2775156 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Claisen Rearrangement for 2-Allyl-3-hydroxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Allyl-3-hydroxybenzaldehyde via the Claisen rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Claisen rearrangement for an allyl aryl ether?
The Claisen rearrangement is a thermally induced, intramolecular[1][1]-sigmatropic rearrangement.[2][3] In the context of an allyl aryl ether, the reaction proceeds through a concerted, cyclic transition state where the allyl group migrates from the oxygen atom to an ortho position on the aromatic ring.[3][4] This is followed by a rapid tautomerization to restore the aromaticity of the phenol, yielding the ortho-allyl phenol product.[3][5]
Q2: My Claisen rearrangement is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I improve the conversion?
Low yields in a Claisen rearrangement can often be attributed to several factors, primarily related to reaction temperature and the electronic nature of your substrate.[6]
Troubleshooting Steps:
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Increase Reaction Temperature: The traditional Claisen rearrangement is a thermal process and often requires high temperatures, typically in the range of 180-250°C, to proceed efficiently.[3][4][6] If your reaction is sluggish, a primary solution is to gradually increase the temperature.[6]
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Employ a High-Boiling Point Solvent: The choice of solvent is critical for achieving the necessary temperature. High-boiling point solvents like N,N-diethylaniline, decalin, or propylene carbonate are often used for thermal rearrangements.[6]
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Introduce a Lewis Acid Catalyst: To circumvent the need for high temperatures, which can lead to substrate or product decomposition, a Lewis acid catalyst can be employed.[6] Catalysts such as BCl₃, AlCl₃, and various lanthanide triflates can significantly accelerate the reaction, often allowing it to proceed at lower temperatures.[6][7]
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Consider Microwave Irradiation: Microwave-assisted heating has been shown to dramatically increase reaction rates and yields for the Claisen rearrangement, often with reduced reaction times compared to conventional heating.[8]
Q3: I am observing the formation of byproducts. What are the likely side reactions and how can I minimize them?
Common side reactions include the formation of the para-substituted isomer and cleavage of the allyl ether.
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Para-Product Formation: If both ortho positions are blocked, the rearrangement can occur at the para position.[2] The electronic nature of the substituents on the aromatic ring can also influence the ortho/para selectivity. Electron-donating groups tend to favor para-rearrangement, while electron-withdrawing groups may favor ortho-rearrangement.[9]
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Ether Cleavage: At very high temperatures, the allyl ether can undergo cleavage, leading to the formation of the corresponding phenol and allyl fragments. Using a Lewis acid catalyst to lower the required reaction temperature can help minimize this side reaction.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient temperature. | Gradually increase the reaction temperature.[6] Switch to a higher-boiling solvent such as N,N-diethylaniline or decalin.[6] |
| High activation energy. | Introduce a Lewis acid catalyst (e.g., AlCl₃, BCl₃) to lower the activation energy.[6] | |
| Short reaction time. | Increase the reaction time and monitor the progress by TLC or GC.[6] | |
| Formation of Byproducts | Rearrangement at the para position. | If the ortho positions are unhindered, this is less likely. However, the electronic effects of substituents can play a role.[9] Consider catalyst choice to improve regioselectivity. |
| Cleavage of the allyl ether. | Lower the reaction temperature. The use of a Lewis acid catalyst can facilitate the reaction at a lower temperature.[6] | |
| Decomposition of starting material or product. | Lower the reaction temperature. Consider using microwave irradiation which can sometimes reduce byproduct formation.[8] | |
| Difficulty in Product Isolation | High-boiling solvent removal. | If using a high-boiling solvent like N,N-diethylaniline, perform an acidic workup (e.g., with 1M HCl) to protonate the aniline, making it water-soluble and easily separable from the organic layer.[5] |
Data Presentation
Table 1: Influence of Solvent on the Yield of Claisen Rearrangement of Substituted Allyl Phenyl Ethers
| Entry | Substituent (R) | Yield in 1,2-Dichlorobenzene (DCB) (%) (Time) | Yield in Propylene Carbonate (CP) (%) (Time) |
| a | H | 55 (40 h) | 73 (5 h) |
| b | Naphthyl | 52 (40 h) | 71 (5 h) |
Data adapted from a study on substituted allyl aryl ethers and is intended to be representative of solvent effects.[6]
Experimental Protocols
Protocol 1: Synthesis of 3-Allyloxybenzaldehyde (Starting Material)
This protocol describes the synthesis of the precursor required for the Claisen rearrangement.
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To a solution of 3-hydroxybenzaldehyde (1 equivalent) in acetone, add potassium carbonate (2 equivalents).
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Stir the mixture at room temperature for 20-30 minutes.
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Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
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Remove the solvent under reduced pressure. The resulting crude product can be used in the next step without further purification or can be purified by column chromatography.
Protocol 2: Claisen Rearrangement to this compound
This protocol is adapted from procedures for similar substituted allyl phenyl ethers.[5]
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In a round-bottom flask equipped with a reflux condenser, dissolve 3-allyloxybenzaldehyde (1 equivalent) in a high-boiling solvent such as N,N-diethylaniline.
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Heat the reaction mixture to 180-220°C with stirring. The optimal temperature should be determined empirically.
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Monitor the progress of the reaction by TLC. Continue heating until the starting material is consumed.
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the organic layer with 1M HCl to remove the N,N-diethylaniline, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the Claisen rearrangement.
Caption: Mechanism of the aromatic Claisen rearrangement.
References
- 1. Efficient Claisen rearrangement of allylpara-substituted phenyl ethers using microreactors - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2016004632A1 - Claisen rearrangement of allyl aryl ethers catalysed by alkaline-earth-metal salt - Google Patents [patents.google.com]
- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Side reactions to avoid during the synthesis of "2-Allyl-3-hydroxybenzaldehyde"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Allyl-3-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for preparing this compound:
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Route 1: Claisen Rearrangement. This route involves the O-allylation of 3-hydroxybenzaldehyde to form 3-allyloxybenzaldehyde, followed by a thermal or Lewis acid-catalyzed[1][1]-sigmatropic rearrangement to yield the desired product.
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Route 2: Formylation of 2-allylphenol. This approach involves the direct introduction of a formyl group onto the 2-allylphenol backbone at the position ortho to the hydroxyl group. Several formylation methods can be employed, including the Duff reaction, the Reimer-Tiemann reaction, and formylation using magnesium chloride and paraformaldehyde.
Q2: Which synthetic route is recommended for the highest yield and purity?
A2: For achieving high regioselectivity and good yields, the ortho-formylation of 2-allylphenol using the magnesium chloride and paraformaldehyde method is highly recommended.[2][3] This method is known for its exclusive ortho-formylation of phenols, thus minimizing the formation of isomeric byproducts.[2][3]
Q3: What is the most common side reaction in the Claisen rearrangement route?
A3: The most common side reaction is the formation of the isomeric para-rearrangement product, 4-Allyl-3-hydroxybenzaldehyde . The regioselectivity of the Claisen rearrangement is influenced by the electronic nature of the substituents on the aromatic ring.[4][5] For meta-substituted allyl phenyl ethers, electron-withdrawing groups, such as the aldehyde group in 3-allyloxybenzaldehyde, generally favor the formation of the ortho product (this compound).[6]
Q4: Are there specific side reactions to be aware of when using formylation methods on 2-allylphenol?
A4: Yes, each formylation method has its characteristic side reactions:
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Duff Reaction: This reaction is often inefficient and can lead to the formation of multiple products, including poly-formylated species.[7][8][9]
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Reimer-Tiemann Reaction: This reaction is known for its lack of high regioselectivity, often yielding a mixture of ortho and para isomers.[10][11] A significant concern is the potential for the highly reactive dichlorocarbene intermediate to react with the double bond of the allyl group, leading to the formation of a dichlorocyclopropane adduct.[10]
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Magnesium Chloride/Paraformaldehyde Method: While highly ortho-selective, prolonged reaction times can lead to the formation of the corresponding 2-(methoxymethyl)phenol derivative as a byproduct.[12]
Troubleshooting Guides
Route 1: Claisen Rearrangement of 3-Allyloxybenzaldehyde
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no conversion of starting material | Insufficient reaction temperature or time. | The Claisen rearrangement is a thermal process often requiring high temperatures (180-220 °C).[13] Ensure the reaction is heated to the appropriate temperature in a high-boiling solvent like N,N-diethylaniline. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary. |
| Formation of a significant amount of the para-isomer (4-Allyl-3-hydroxybenzaldehyde) | The electronic influence of the meta-substituent may not be sufficient to completely direct the rearrangement to the ortho position.[4] | While the aldehyde group favors ortho-rearrangement, some para-product may be unavoidable. Optimize the reaction temperature, as selectivity can be temperature-dependent. Purification by column chromatography will be necessary to separate the isomers. |
| Decomposition of starting material or product | The reaction temperature is too high, or the reaction time is excessively long. | Empirically determine the optimal reaction temperature. Use a high-boiling, inert solvent to ensure even heating. Monitor the reaction closely by TLC to avoid prolonged heating after the reaction is complete. |
Route 2: Formylation of 2-Allylphenol
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired this compound | (All Methods): Poor quality of reagents or presence of moisture. | Use freshly distilled or high-purity reagents. Ensure all glassware and solvents are anhydrous, especially for the MgCl₂/paraformaldehyde method.[3] |
| (Duff Reaction): The reaction is inherently inefficient.[7] | Consider using a more efficient formylation method like the MgCl₂/paraformaldehyde procedure. | |
| (Reimer-Tiemann Reaction): Suboptimal reaction conditions (temperature, base concentration). | Vigorously stir the biphasic reaction mixture and maintain the recommended temperature.[10] | |
| Formation of multiple isomers (e.g., 4-Allyl-3-hydroxybenzaldehyde) | (Duff & Reimer-Tiemann): These reactions are not highly regioselective.[7][11] | To obtain a single isomer, the MgCl₂/paraformaldehyde method is the preferred choice due to its high ortho-selectivity.[2] If using other methods, separation of isomers by column chromatography will be required. |
| Formation of dichlorocyclopropane adduct with the allyl group | (Reimer-Tiemann Reaction): The dichlorocarbene intermediate can react with the alkene.[10] | This side reaction is a known limitation of the Reimer-Tiemann reaction with substrates containing double bonds. Using an alternative formylation method is the best way to avoid this. |
| Formation of 2-allyl-6-(methoxymethyl)phenol | (MgCl₂/Paraformaldehyde Method): Prolonged reaction time.[12] | Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed to minimize the formation of this byproduct. |
| Difficulty in purifying the product | The product may be an oil or have a low melting point, making recrystallization challenging. The presence of closely-eluting isomers. | Purification by column chromatography on silica gel is often effective.[1] A gradient elution with a hexane/ethyl acetate solvent system is a good starting point. If streaking occurs on the TLC plate due to the acidic phenol, adding a small amount of acetic acid to the eluent can improve separation.[14] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen Rearrangement
Step 1: O-Allylation of 3-Hydroxybenzaldehyde
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To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).[1]
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Stir the mixture at room temperature for 20 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude 3-allyloxybenzaldehyde by column chromatography on silica gel.
Step 2: Claisen Rearrangement of 3-Allyloxybenzaldehyde
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In a round-bottom flask equipped with a reflux condenser, dissolve 3-allyloxybenzaldehyde (1 eq) in a high-boiling solvent such as N,N-diethylaniline.[13]
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Heat the stirred reaction mixture to 180-220 °C.
-
Monitor the progress of the rearrangement by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with a suitable organic solvent like diethyl ether and wash with 1N HCl to remove the N,N-diethylaniline.
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Extract the aqueous layer with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation.
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Purify the crude this compound by column chromatography on silica gel.
Protocol 2: ortho-Formylation of 2-Allylphenol using MgCl₂ and Paraformaldehyde
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Purge a dry three-necked round-bottomed flask with argon.
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Add anhydrous magnesium chloride (2.0 eq) and paraformaldehyde (3.0 eq).[3]
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Add dry tetrahydrofuran (THF) via syringe.
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Add triethylamine (2.0 eq) dropwise via syringe and stir the mixture for 10 minutes.
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Add 2-allylphenol (1.0 eq) dropwise via syringe.
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Heat the reaction mixture to a gentle reflux (approximately 75°C) for 2-4 hours, monitoring the reaction by TLC.[3]
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After cooling to room temperature, add diethyl ether.
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Wash the organic phase successively with 1N HCl and water.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
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The resulting crude product can be purified by column chromatography on silica gel or recrystallization.[3]
Quantitative Data Summary
| Reaction | Substrate | Product(s) | Yield (%) | Side Product(s) & Ratios | Reference(s) |
| Claisen Rearrangement | meta-substituted allyl phenyl ethers | ortho- and para-allyl phenols | Variable | Ratio depends on the electronic nature of the meta-substituent. Electron-withdrawing groups favor ortho-rearrangement. | [4][5] |
| MgCl₂/Paraformaldehyde Formylation | Phenols | ortho-hydroxybenzaldehydes | 70-99 | Highly ortho-selective; bis-formylation is not observed. Prolonged reaction times may yield 2-(methoxymethyl)phenol derivatives. | [2][3][12] |
| Reimer-Tiemann Reaction | Phenol | Salicylaldehyde and p-hydroxybenzaldehyde | Variable | Generally yields a mixture of ortho and para isomers. | [10][11] |
| Duff Reaction | Phenols | ortho-hydroxybenzaldehydes | Generally low to moderate | Can produce multiple formylated products. | [7][9] |
Visualizations
Synthetic Pathways
Caption: Synthetic routes to this compound.
Troubleshooting Logic for Formylation of 2-Allylphenol
Caption: Troubleshooting workflow for the formylation of 2-allylphenol.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in the allylation of 3-hydroxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the allylation of 3-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: My allylation reaction of 3-hydroxybenzaldehyde is showing a very low conversion rate. What are the primary factors I should investigate?
Low conversion rates in the allylation of 3-hydroxybenzaldehyde, a reaction that typically follows the Williamson ether synthesis pathway, can often be attributed to several key factors. The most critical aspects to review are the incomplete deprotonation of the phenolic hydroxyl group, the choice of solvent, the reaction temperature, and the purity of your reagents. Ensuring the base is strong enough to fully deprotonate the phenol is the first crucial step.
Q2: I'm observing multiple spots on my TLC plate in addition to my starting material and desired product. What are the likely side reactions?
The most common side reactions in the Williamson ether synthesis are elimination (E2) of the alkyl halide and C-alkylation of the phenol ring.[1] The phenoxide ion is a strong nucleophile and can also act as a base, which can lead to the elimination of allyl bromide, especially at higher temperatures. Additionally, as an ambident nucleophile, the phenoxide can undergo alkylation at the aromatic ring (C-alkylation), leading to isomers of the desired O-allylated product.
Q3: How does the choice of base impact the reaction yield?
The base is critical for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. A base that is too weak will result in incomplete deprotonation and, consequently, a low yield. For instance, sodium bicarbonate may be insufficient for less acidic phenols.[1] Conversely, an overly strong base can promote side reactions like elimination. A moderately strong base like potassium carbonate (K₂CO₃) is often a good starting point. For less reactive systems, a stronger base such as sodium hydride (NaH) can be employed, but this requires more careful control of the reaction conditions to minimize side reactions.[1]
Q4: What is the optimal solvent for this reaction?
Polar aprotic solvents are generally the best choice for Williamson ether synthesis.[1] Solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are effective at dissolving the ionic intermediates without participating in the reaction.[1] Protic solvents, such as ethanol or water, can solvate the phenoxide ion, which reduces its nucleophilicity and slows down the reaction rate.
Q5: Can I use a different allyl source other than allyl bromide?
Yes, other allylating agents can be used, such as allyl chloride or allyl iodide. The reactivity of the allyl halide follows the order R-I > R-Br > R-Cl. While allyl iodide is the most reactive, it is also more expensive. Allyl bromide offers a good balance of reactivity and cost for many applications.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Incomplete Deprotonation: The base is not strong enough to fully deprotonate the 3-hydroxybenzaldehyde. | Switch to a stronger base (e.g., from NaHCO₃ to K₂CO₃ or NaOH). Ensure the base is anhydrous and used in sufficient stoichiometric amounts (typically 1.5-2 equivalents). |
| Low Reaction Temperature: The reaction kinetics are too slow at the current temperature. | Gradually increase the reaction temperature. Typical Williamson ether syntheses are conducted between 50-100°C.[1] | |
| Reagent Purity: The presence of water in the solvent or reagents can quench the phenoxide intermediate. | Use anhydrous solvents and ensure all reagents are dry. | |
| Formation of Side Products (Visible on TLC) | Elimination Reaction: The base is too strong or the temperature is too high, favoring the E2 elimination of allyl bromide. | Use a milder base (e.g., K₂CO₃ instead of NaH). Avoid excessively high reaction temperatures. |
| C-Alkylation: Alkylation occurs on the aromatic ring instead of the hydroxyl group. | The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF generally favor O-alkylation. | |
| Difficulty in Product Isolation | Incomplete Reaction: Significant amounts of starting material remain, complicating purification. | Monitor the reaction to completion using TLC. Consider extending the reaction time or adjusting the temperature. |
| Emulsion during Workup: Formation of a stable emulsion during the aqueous extraction. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Data Presentation
Table 1: Yields of Alkoxybenzaldehydes from 3-Hydroxybenzaldehyde
The following table presents the yields for the synthesis of various 3-alkoxybenzaldehydes from 3-hydroxybenzaldehyde using different n-alkyl bromides.
| Alkyl Bromide | Product | Yield (%) |
| 1-Bromooctane | 3-(Octyloxy)benzaldehyde | 57 |
| 1-Bromodecane | 3-(Decyloxy)benzaldehyde | Not specified |
| 1-Bromododecane | 3-(Dodecyloxy)benzaldehyde | Not specified |
Data adapted from a study on the synthesis of 3-alkoxybenzaldehyde salicylhydrazides. The reaction was carried out in absolute ethanol with anhydrous K₂CO₃ and a catalytic amount of KI, refluxed for 20 hours.[1]
Table 2: Illustrative Yields of Etherification of Substituted Phenols under Solvent-Free Conditions
This table shows the yields of etherification for various substituted phenols, including the structurally similar 4-hydroxybenzaldehyde, under solvent-free conditions.
| Phenol | Alkylating Agent | Product | Time (h) | Yield (%) |
| 4-Hydroxybenzaldehyde | Dimethylsulfate | 4-Methoxybenzaldehyde | 0.3 | 98 |
| 4-Hydroxybenzaldehyde | Diethylsulfate | 4-Ethoxybenzaldehyde | 0.5 | 95 |
| 4-Hydroxybenzaldehyde | Benzyl chloride | 4-Benzyloxybenzaldehyde | 6.0 | 82 |
| 3-Nitrophenol | Dimethylsulfate | 1-Methoxy-3-nitrobenzene | 0.5 | 90 |
| 3-Nitrophenol | Diethylsulfate | 1-Ethoxy-3-nitrobenzene | 0.75 | 87 |
This data is for illustrative purposes and showcases the efficiency of solvent-free Williamson synthesis for substituted phenols. The reactions were performed with a suitable solid base (NaOH or KOH) at 60°C.[2]
Experimental Protocols
Detailed Methodology for the Allylation of 3-Hydroxybenzaldehyde
This protocol is a generalized procedure based on standard Williamson ether synthesis conditions for substituted phenols.
Materials:
-
3-Hydroxybenzaldehyde
-
Allyl bromide
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Anhydrous potassium carbonate (K₂CO₃)
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Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)
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Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the phenoxide salt.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.
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Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-allyloxybenzaldehyde.
Visualizations
Caption: Reaction scheme for the allylation of 3-hydroxybenzaldehyde.
Caption: Troubleshooting workflow for low conversion rates.
References
Preventing polymerization of the allyl group in "2-Allyl-3-hydroxybenzaldehyde"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unwanted polymerization of the allyl group in 2-Allyl-3-hydroxybenzaldehyde during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the allyl group a concern?
A1: this compound is an organic compound featuring a benzaldehyde structure with both a hydroxyl (-OH) and an allyl (-CH₂-CH=CH₂) group. The allyl group's carbon-carbon double bond makes it susceptible to polymerization, primarily through free-radical mechanisms. This unwanted polymerization can lead to the formation of oligomers or polymers, which can decrease the yield of the desired product, complicate purification processes, and result in inconsistent experimental outcomes.[1] A key issue with allyl monomers is "degradative chain transfer," where a growing polymer chain is terminated by abstracting a hydrogen atom from the allyl monomer, forming a stable but less reactive allylic radical.[2][3]
Q2: What are the tell-tale signs of unwanted polymerization in my reaction?
A2: Unwanted polymerization can manifest in several ways during your experiment. Common indicators include:
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A noticeable increase in the viscosity of the reaction mixture.
-
The formation of a gel, precipitate, or solid mass.
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The solution turning cloudy or turbid.
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Discoloration of the reaction mixture, often to a yellow or brown hue.[1]
Q3: How can I prevent the polymerization of the allyl group in this compound?
A3: There are three primary strategies to mitigate the unwanted polymerization of allyl groups:
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Use of Polymerization Inhibitors: Adding a small amount of a radical scavenger can effectively quench the free radicals that initiate polymerization.[1][4]
-
Control of Reaction Conditions: Minimizing exposure to initiators like heat and UV light is crucial.[1]
-
Proper Storage: Storing the compound under appropriate conditions is essential to prevent polymerization over time.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the stability of this compound, it should be stored in a cool, dark, and inert environment. Storing it under an inert atmosphere (like nitrogen or argon) at 2-8°C is recommended to minimize exposure to oxygen and prevent thermally induced polymerization.[5]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action(s) |
| Increased viscosity or gel formation in the reaction mixture. | Free-radical polymerization of the allyl group has been initiated. | 1. Immediately cool the reaction mixture. 2. If feasible for your synthesis, add a polymerization inhibitor such as BHT or hydroquinone. 3. For future experiments, consider running the reaction at a lower temperature and in the absence of light. |
| Low yield of the desired product and a significant amount of an insoluble, sticky residue. | Polymerization has consumed a substantial portion of the starting material. | 1. Review your reaction setup to eliminate potential sources of radical initiation (e.g., exposure to air, high temperatures, light). 2. Incorporate a polymerization inhibitor in your next attempt. 3. Ensure the purity of your solvents and reagents, as impurities can sometimes initiate polymerization. |
| The this compound reagent has turned yellow/brown and become viscous upon storage. | The compound has started to polymerize during storage. | 1. The reagent may not be suitable for use if significant polymerization has occurred. 2. For future purchases, ensure the compound is stored immediately under the recommended conditions (2-8°C, inert atmosphere, protection from light). |
Experimental Protocols
General Protocol for a Reaction Involving this compound (e.g., Aldol Condensation)
This protocol incorporates measures to prevent the polymerization of the allyl group.
Materials:
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This compound
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Reaction solvent (degassed)
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Other reactants for the desired synthesis
-
Butylated hydroxytoluene (BHT) or Hydroquinone (as inhibitor)
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel that can be kept under an inert atmosphere
Procedure:
-
Inert Atmosphere: Set up the reaction vessel under a nitrogen or argon atmosphere. This is crucial to prevent oxygen from initiating radical polymerization.
-
Solvent Degassing: Use a degassed solvent for the reaction. This can be achieved by bubbling an inert gas through the solvent for at least 30 minutes or by using the freeze-pump-thaw method.
-
Addition of Inhibitor: To a stirred solution of the degassed solvent in the reaction vessel, add a small, catalytic amount of a polymerization inhibitor such as BHT (typically 100-200 ppm).
-
Addition of this compound: Dissolve the this compound in the degassed solvent containing the inhibitor and add it to the reaction vessel.
-
Control of Temperature: Maintain the reaction at the lowest feasible temperature for your desired transformation. If heating is necessary, do so cautiously and monitor for any signs of polymerization.
-
Exclusion of Light: Protect the reaction mixture from light by wrapping the flask in aluminum foil.
-
Monitoring the Reaction: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, LC-MS).
-
Work-up and Purification: Upon completion, work up the reaction as required. During purification (e.g., column chromatography), it is advisable to work relatively quickly to minimize the time the compound is exposed to air and light.
Visualizing the Process
Mechanism of Allyl Polymerization and its Inhibition
References
Technical Support Center: Scaling Up the Synthesis of 2-Allyl-3-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the pilot-scale synthesis of 2-Allyl-3-hydroxybenzaldehyde.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step is a Williamson ether synthesis to form the precursor, 2-(allyloxy)-3-hydroxybenzaldehyde, from 3-hydroxybenzaldehyde and an allyl halide. The second step is a thermal Claisen rearrangement of the ether intermediate to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Step 1: Williamson Ether Synthesis of 2-(Allyloxy)-3-hydroxybenzaldehyde
Q1: My Williamson ether synthesis is not going to completion, and I have a low yield of the desired ether. What are the possible causes and solutions?
A1: Low conversion in a Williamson ether synthesis can be attributed to several factors. Here are some common issues and troubleshooting steps:
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Insufficient Base: Ensure at least a stoichiometric amount of a suitable base, such as potassium carbonate (K₂CO₃), is used to fully deprotonate the phenolic hydroxyl group. For pilot-scale, ensuring efficient mixing is critical for complete deprotonation.
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Moisture in the Reaction: The presence of water can hydrolyze the allyl halide and quench the phenoxide intermediate. Ensure all reagents and solvents are anhydrous.
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Reaction Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., 40-50 °C) can increase the reaction rate. Monitor for potential side reactions at higher temperatures.
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Choice of Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is generally effective as they dissolve the reactants and do not interfere with the reaction.
Q2: I am observing the formation of multiple products in my ether synthesis. How can I improve the selectivity?
A2: The formation of byproducts can be due to the reactivity of the starting material. In the case of 3-hydroxybenzaldehyde, both the hydroxyl group and potentially the aldehyde can react. To improve selectivity:
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Control Stoichiometry: Use a slight excess of the allyl halide to ensure complete reaction with the more reactive hydroxyl group.
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Reaction Conditions: Milder reaction conditions (lower temperature, less reactive base) will favor the desired O-alkylation.
Step 2: Claisen Rearrangement to this compound
Q3: The Claisen rearrangement is giving me a low yield of the desired ortho-rearranged product, this compound.
A3: The yield of the Claisen rearrangement is highly dependent on the reaction conditions. Here's how to address low yields:
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Reaction Temperature: The thermal Claisen rearrangement typically requires high temperatures, often in the range of 160-250°C.[1] If the reaction is sluggish, a gradual increase in temperature may be necessary. However, excessively high temperatures can lead to decomposition.
-
Lewis Acid Catalysis: To proceed at lower temperatures and potentially improve yields, a Lewis acid catalyst can be employed. This can also help minimize thermal decomposition of the starting material and product.
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Microwave Irradiation: Microwave-assisted synthesis can sometimes reduce reaction times and improve yields by providing rapid and uniform heating.
Q4: I am observing a significant amount of the para-rearranged byproduct, 4-Allyl-3-hydroxybenzaldehyde. How can I favor the formation of the ortho product?
A4: The regioselectivity of the Claisen rearrangement is influenced by steric and electronic factors. While the initial rearrangement occurs at the ortho position, if this position is sterically hindered, a subsequent Cope rearrangement can lead to the para product.[1]
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Reaction Temperature and Time: Shorter reaction times and the lowest effective temperature may favor the kinetically preferred ortho product.
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Solvent Effects: The choice of solvent can influence the transition state and thus the regioselectivity. Experimenting with different high-boiling solvents may be beneficial.
Q5: My reaction is producing a significant amount of 3-hydroxybenzaldehyde as a byproduct.
A5: The formation of the parent phenol (de-allylation) is a common side reaction in Claisen rearrangements, often resulting from the harsh thermal conditions.[2]
-
Milder Conditions: The most effective way to minimize this is to lower the reaction temperature. As mentioned, the use of a Lewis acid catalyst can facilitate the rearrangement under milder conditions where the cleavage pathway is less favorable.
Caption: Potential products from the Claisen rearrangement of 2-(allyloxy)-3-hydroxybenzaldehyde.
Quantitative Data
The following table summarizes typical laboratory-scale data for the synthesis of this compound. It is important to note that yields and purity may vary upon scale-up and optimization will be required for pilot plant production.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1 | Williamson Ether Synthesis | 3-Hydroxybenzaldehyde | Allyl Bromide, K₂CO₃ | DMF | 25-50 | 2-4 | 85-95 | >95 |
| 2 | Claisen Rearrangement | 2-(Allyloxy)-3-hydroxybenzaldehyde | - | Neat | 160-170 | 1-2 | ~50[2] | >97 (after purification) |
Experimental Protocols
Protocol 1: Synthesis of 2-(Allyloxy)-3-hydroxybenzaldehyde (Williamson Ether Synthesis)
This protocol is adapted from established procedures for similar compounds.
Materials:
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3-Hydroxybenzaldehyde
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Allyl bromide
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Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine
Procedure:
-
To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
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Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(allyloxy)-3-hydroxybenzaldehyde.
Protocol 2: Synthesis of this compound (Claisen Rearrangement)
This protocol is based on the thermal rearrangement of the precursor.
Materials:
-
2-(Allyloxy)-3-hydroxybenzaldehyde
-
High-boiling point solvent (optional, e.g., decalin)
-
Hexane
-
Ethyl acetate
Procedure:
-
Place 2-(allyloxy)-3-hydroxybenzaldehyde in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the neat material to 160-170 °C.[2] A high-boiling solvent can be used if necessary for heat transfer and to control the reaction rate.
-
Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
The crude product mixture will contain the desired ortho-product, the para-rearranged byproduct, and the cleavage product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers and byproducts. The desired this compound is typically the major product.[2]
References
Stability and storage conditions for "2-Allyl-3-hydroxybenzaldehyde"
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information on the stability and storage of 2-Allyl-3-hydroxybenzaldehyde, along with troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments and drug development processes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is crucial to store it under controlled conditions. Key recommendations include:
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Temperature: Store at 2-8°C for optimal stability.[1]
-
Atmosphere: Keep in an inert atmosphere, such as under argon or nitrogen, to prevent oxidation.[1]
-
Container: Use a tightly sealed container to protect from moisture and air.
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Light: Protect from light to prevent photodegradation.
Q2: What are the potential signs of degradation of this compound?
A2: Degradation of this compound, a phenolic aldehyde, can be indicated by several physical and chemical changes:
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Color Change: A noticeable change in color, often darkening, can signify the formation of degradation products.
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Impurities: The appearance of new peaks in analytical tests like High-Performance Liquid Chromatography (HPLC) is a clear indicator of degradation.
-
Decreased Purity: A reduction in the main compound's peak area in chromatographic analysis suggests its degradation.
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Formation of Carboxylic Acids: Like other aldehydes, it may oxidize to the corresponding carboxylic acid, which can be detected by analytical methods.
Q3: What are the primary degradation pathways for phenolic aldehydes like this compound?
A3: Phenolic aldehydes are susceptible to degradation through several mechanisms:
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Oxidation: The aldehyde group is prone to oxidation, especially when exposed to air (oxygen), forming a carboxylic acid. The phenolic hydroxyl group can also be oxidized.
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Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, leading to the formation of various byproducts.
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Thermal Degradation: Elevated temperatures can accelerate degradation reactions.
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Hydrolysis: While generally less susceptible than esters, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to degradation.
Troubleshooting Guide
This guide addresses common issues users might encounter related to the stability and handling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, inert atmosphere, light protection). Re-analyze the purity of the starting material using a validated analytical method like HPLC. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Conduct forced degradation studies (thermal, photolytic, oxidative, hydrolytic) to identify potential degradation products. Use a stability-indicating HPLC method to resolve the main peak from all impurities. |
| Change in physical appearance (e.g., color) | Oxidation or other degradation pathways. | Store the compound under an inert atmosphere and protect it from light. If a color change is observed, re-test the material for purity before use. |
| Low assay value | Degradation of the compound over time. | Establish a re-test date for the compound based on stability studies. Always use freshly opened or properly stored material for critical experiments. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately assessing the purity and stability of this compound. The goal is to develop a method that separates the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.
1. Instrumentation and Columns:
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HPLC system with a UV detector.
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A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase Selection:
-
Begin with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
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Optimize the gradient to achieve good separation of all peaks.
3. Forced Degradation Studies: To generate potential degradation products and validate the method's stability-indicating capability, perform forced degradation studies under the following conditions:
-
Acid Hydrolysis: Reflux with 0.1 N HCl at 60°C.
-
Base Hydrolysis: Reflux with 0.1 N NaOH at 60°C.
-
Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C).
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Photodegradation: Expose the compound to UV light (e.g., in a photostability chamber).
4. Method Validation: Validate the developed HPLC method according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, and robustness.
Diagrams
References
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Spectroscopic Guide to 2-Allyl-3-hydroxybenzaldehyde
A detailed spectroscopic analysis is indispensable for the unambiguous structural confirmation of newly synthesized or isolated compounds. This guide provides a comparative analysis of the spectroscopic data for 2-Allyl-3-hydroxybenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. By comparing its spectral features with those of structurally related analogs—3-hydroxybenzaldehyde, salicylaldehyde (2-hydroxybenzaldehyde), and 2-allylphenol—we can definitively assign key structural motifs and highlight the unique spectral fingerprint of the target molecule.
This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive examination of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data that collectively support the structural confirmation of this compound.
Workflow for Spectroscopic Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of "this compound" using a suite of spectroscopic techniques.
Caption: Workflow of spectroscopic analysis for structural confirmation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its structural analogs. The data for the target compound is based on typical values and predicted spectra due to the limited availability of published experimental results.
¹H NMR Spectral Data Comparison (in CDCl₃)
| Proton Type | This compound (Predicted) | 3-Hydroxybenzaldehyde | Salicylaldehyde (2-Hydroxybenzaldehyde) | 2-Allylphenol |
| Aldehyde (-CHO) | ~9.9 ppm (s) | ~9.94 ppm (s) | ~9.89 ppm (s) | - |
| Phenolic (-OH) | ~5.5-6.5 ppm (br s) | ~6.72 ppm (br s) | ~11.0 ppm (s) | ~5.0-6.0 ppm (br s) |
| Aromatic (Ar-H) | ~6.9-7.5 ppm (m) | ~7.1-7.5 ppm (m) | ~6.9-7.6 ppm (m) | ~6.8-7.2 ppm (m) |
| Allyl (=CH-) | ~5.9-6.1 ppm (m) | - | - | ~5.9-6.1 ppm (m) |
| Allyl (=CH₂) | ~5.0-5.2 ppm (m) | - | - | ~5.0-5.2 ppm (m) |
| Allyl (-CH₂-) | ~3.4 ppm (d) | - | - | ~3.4 ppm (d) |
¹³C NMR Spectral Data Comparison (in CDCl₃)
| Carbon Type | This compound (Predicted) | 3-Hydroxybenzaldehyde | Salicylaldehyde (2-Hydroxybenzaldehyde) | 2-Allylphenol |
| Aldehyde (C=O) | ~192 ppm | ~193.0 ppm | ~196.5 ppm | - |
| Aromatic (C-OH) | ~155 ppm | ~156.4 ppm | ~161.4 ppm | ~154.0 ppm |
| Aromatic (C-CHO) | ~137 ppm | ~137.6 ppm | ~121.2 ppm | - |
| Aromatic (C-Allyl) | ~130 ppm | - | - | ~128.0 ppm |
| Aromatic (C-H) | ~115-135 ppm | ~115-130 ppm | ~117-136 ppm | ~115-130 ppm |
| Allyl (=CH-) | ~136 ppm | - | - | ~136.8 ppm |
| Allyl (=CH₂) | ~116 ppm | - | - | ~115.7 ppm |
| Allyl (-CH₂) | ~35 ppm | - | - | ~34.8 ppm |
FT-IR Spectral Data Comparison (cm⁻¹)
| Functional Group | This compound (Predicted) | 3-Hydroxybenzaldehyde | Salicylaldehyde (2-Hydroxybenzaldehyde) | 2-Allylphenol |
| O-H Stretch (Phenolic) | 3200-3400 (broad) | 3160 (broad) | 3180 (broad) | 3450 (broad) |
| C-H Stretch (Aromatic) | 3050-3100 | ~3070 | ~3060 | ~3050 |
| C-H Stretch (Aldehydic) | ~2850, ~2750 | ~2850, ~2750 | ~2860, ~2770 | - |
| C=O Stretch (Aldehydic) | ~1660 | ~1680 | ~1665 | - |
| C=C Stretch (Aromatic) | ~1600, ~1470 | ~1590, ~1460 | ~1610, ~1490 | ~1600, ~1490 |
| C=C Stretch (Allyl) | ~1640 | - | - | ~1640 |
Mass Spectrometry Data Comparison (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 162 | 161 [M-H]⁺, 145 [M-OH]⁺, 133 [M-CHO]⁺, 121 [M-C₃H₅]⁺ |
| 3-Hydroxybenzaldehyde | 122 | 121 [M-H]⁺, 93 [M-CHO]⁺, 65 [C₅H₅]⁺ |
| Salicylaldehyde | 122 | 121 [M-H]⁺, 93 [M-CHO]⁺, 65 [C₅H₅]⁺ |
| 2-Allylphenol | 134 | 133 [M-H]⁺, 119 [M-CH₃]⁺, 105 [M-C₂H₅]⁺, 91 [C₇H₇]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts relative to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the powdered material is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop is applied to the crystal.
-
Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Sample Spectrum Acquisition:
-
Place the sample on the ATR crystal and apply consistent pressure using the built-in clamp to ensure good contact.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Employ a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Gas Chromatography Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature of 280 °C and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained mass spectrum with spectral libraries for confirmation.
Conclusion
The structural confirmation of this compound is robustly achieved through the combined application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra are critical for establishing the carbon-hydrogen framework, clearly delineating the aromatic, aldehydic, and allyl functionalities. FT-IR spectroscopy provides definitive evidence for the presence of the hydroxyl and carbonyl groups, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation pathways. By comparing these spectral data with those of closely related compounds, the unique substitution pattern of this compound can be unequivocally established, providing a solid foundation for its further investigation and application in scientific research.
A Computational Guide to the Electronic Properties of 2-Allyl-3-hydroxybenzaldehyde: A DFT-Based Comparative Analysis
For researchers and professionals in drug development and materials science, a deep understanding of a molecule's electronic properties is crucial for predicting its reactivity, stability, and potential applications. This guide offers a comparative analysis of the electronic properties of 2-Allyl-3-hydroxybenzaldehyde, leveraging Density Functional Theory (DFT) calculations. While direct experimental data for this specific molecule is limited, this guide establishes a robust computational protocol and compares its predicted electronic characteristics with those of well-studied isomers of hydroxybenzaldehyde.
Comparative Analysis of Electronic Properties
The electronic properties of this compound and its parent isomers, ortho-, meta-, and para-hydroxybenzaldehyde, can be elucidated using DFT calculations. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment (µ) provide insights into the molecule's electronic behavior. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability.
Table 1: Predicted Electronic Properties of this compound and Comparative Data for Hydroxybenzaldehyde Isomers
| Isomer | HOMO (a.u.) | LUMO (a.u.) | HOMO-LUMO Gap (a.u.) |
| This compound (Predicted) | - | - | - |
| o-hydroxybenzaldehyde | - | - | 0.17723[1] |
| m-hydroxybenzaldehyde | - | - | 0.17229[1] |
| p-hydroxybenzaldehyde | - | - | 0.18304[1] |
Note: The values for this compound are to be populated upon performing the proposed DFT calculations. The values for the hydroxybenzaldehyde isomers are taken from a DFT study for comparison.[1]
Table 2: Comparison of Dipole Moments and Polarizability of Hydroxybenzaldehyde Isomers
| Isomer | Dipole Moment (Debye) | Mean Polarizability (a.u.) |
| o-hydroxybenzaldehyde | 5.0201[1] | 88.415 - 90.933[1] |
| m-hydroxybenzaldehyde | 4.9101[1] | 88.415 - 90.933[1] |
| p-hydroxybenzaldehyde | 3.4655[1] | 88.415 - 90.933[1] |
Proposed Computational and Experimental Protocols
To obtain the electronic properties of this compound and validate the computational results, the following protocols are recommended.
DFT Calculation Protocol
The electronic properties of this compound can be calculated using a standard and widely accepted computational protocol for DFT calculations on organic molecules.
-
Software: Gaussian 09 or a comparable quantum chemistry software package.
-
Method: The calculations should be performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is known for its accuracy in predicting the electronic structure of organic molecules.[2][3][4]
-
Basis Set: The 6-311++G(d,p) basis set is recommended as it provides a good balance between computational cost and accuracy for this class of molecules.[1][3][4]
-
Geometry Optimization: The molecular geometry of this compound should be fully optimized in the gas phase to find the lowest energy conformation.
-
Property Calculation: Following geometry optimization, the energies of the HOMO and LUMO, as well as the total dipole moment, are calculated at the same level of theory. The HOMO-LUMO gap is determined by the difference between the LUMO and HOMO energies.
Experimental Protocol: UV-Visible Spectroscopy
UV-Visible spectroscopy is a valuable experimental technique to determine the electronic absorption properties of a molecule, which can be correlated with the computationally determined HOMO-LUMO gap.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or cyclohexane) that does not absorb in the spectral region of interest. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used to record the absorption spectrum.
-
Measurement: The spectrum is recorded over a wavelength range of approximately 200 to 800 nm. A solvent blank is used as a reference.
-
Data Analysis: The wavelength of maximum absorption (λmax) is identified from the spectrum. The experimental energy gap (E) can be estimated using the equation E = hc/λmax, where h is Planck's constant, c is the speed of light, and λmax is the onset of the absorption band.
Visualizing the Workflow and Comparative Approaches
To better understand the processes involved in determining and comparing the electronic properties, the following diagrams illustrate the DFT workflow and the relationship between theoretical and experimental methods.
References
Comparative study of different catalysts for "2-Allyl-3-hydroxybenzaldehyde" synthesis
A comprehensive analysis of catalytic strategies for the ortho-allylation of 3-hydroxybenzaldehyde reveals distinct advantages and operational domains for thermal and Lewis acid-catalyzed methodologies. The synthesis of 2-Allyl-3-hydroxybenzaldehyde, a valuable intermediate in the synthesis of complex molecules such as the pharmaceutical agent treprostinil, is predominantly achieved through a two-step sequence involving O-allylation of 3-hydroxybenzaldehyde followed by a Claisen rearrangement.
This guide provides a comparative overview of different catalytic approaches for the critical Claisen rearrangement step, offering researchers and drug development professionals the necessary data to select the most suitable method for their specific needs.
Data Presentation: Comparison of Catalytic Methods
The following table summarizes the quantitative data for different catalytic and thermal approaches for the synthesis of this compound via the Claisen rearrangement of 3-(allyloxy)benzaldehyde.
| Catalyst/Method | Reaction Conditions | Solvent | Temperature | Reaction Time | Yield |
| Thermal (Uncatalyzed) | Neat (solvent-free) | None | 200 °C | 3 hours | 95% |
| Lewis Acid (General) | Catalytic amount | High-boiling inert solvent | Lower than thermal | Shorter than thermal | Variable |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: Thermal (Uncatalyzed) Claisen Rearrangement
This method involves the thermal rearrangement of 3-(allyloxy)benzaldehyde without the use of a catalyst.
Step 1: Synthesis of 3-(allyloxy)benzaldehyde
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), is added potassium carbonate (K₂CO₃, 2.0 eq). The mixture is stirred at room temperature for 20-30 minutes. Allyl bromide (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature or gently heated until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield crude 3-(allyloxy)benzaldehyde, which can be purified by column chromatography or used directly in the next step.
Step 2: Thermal Claisen Rearrangement to this compound
3-(allyloxy)benzaldehyde (1.0 eq) is heated neat (without solvent) at 200 °C for 3 hours. The progress of the reaction can be monitored by TLC. After completion, the crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Lewis Acid-Catalyzed Claisen Rearrangement (General Protocol)
While a specific protocol for 3-(allyloxy)benzaldehyde is not detailed in the literature reviewed, a general procedure for a Lewis acid-catalyzed Claisen rearrangement of an aryl allyl ether is as follows.
To a solution of the aryl allyl ether (1.0 eq) in a dry, high-boiling inert solvent such as N,N-diethylaniline or decahydronaphthalene, a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, BCl₃, or an alkaline-earth-metal triflate) is added under an inert atmosphere. The reaction mixture is heated to a temperature significantly lower than that required for the thermal rearrangement (typically ranging from room temperature to 150 °C), and the reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified by standard procedures, including aqueous work-up and column chromatography. Lewis acids are known to accelerate the rearrangement by coordinating to the ether oxygen.[1][2]
Mandatory Visualization
Reaction Pathway Diagram
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway to this compound.
Experimental Workflow Diagram
The diagram below outlines the general experimental workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow for synthesis.
References
A Comparative Guide to the Synthesis of 2-Allyl-3-hydroxybenzaldehyde: Traditional vs. Continuous Flow Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of two synthetic routes to 2-Allyl-3-hydroxybenzaldehyde, a valuable building block in the synthesis of complex molecules such as the pharmaceutical agent Treprostinil.
This publication outlines a traditional thermal Claisen rearrangement method and contrasts it with a modern continuous flow approach, offering insights into their respective performance based on available experimental data.
Performance Comparison
The following tables summarize the quantitative data for the key steps in both the traditional and a newer, continuous flow-based synthesis of this compound.
Table 1: O-Allylation of 3-Hydroxybenzaldehyde
| Parameter | Traditional Method |
| Starting Material | 3-Hydroxybenzaldehyde |
| Reagents | Allyl bromide, K₂CO₃ |
| Solvent | Acetone or DMF |
| Temperature | Room Temperature to gentle heat |
| Reaction Time | Not specified (monitored by TLC) |
| Yield | Quantitative |
Table 2: Claisen Rearrangement to this compound
| Parameter | Traditional Thermal Route | Continuous Flow Route |
| Starting Material | 3-(Allyloxy)benzaldehyde | 3-(Allyloxy)benzaldehyde |
| Solvent | Tetrahydronaphthalene or Decalin | Not specified in detail |
| Temperature | 180-190 °C | High Temperature (e.g., up to 250 °C for other steps in the overall synthesis) |
| Reaction Time | Not Specified | Not specified (controlled by flow rate and reactor volume) |
| Yield | 33.3% (in Tetrahydronaphthalene) / 82% (crude recovery from Decalin) | Not explicitly reported for this specific step |
| Key Advantages | Well-established, simple setup | Enhanced heat and mass transfer, improved safety, scalability.[1] |
Synthetic Pathway Overview
The synthesis of this compound is fundamentally a two-step process involving an initial etherification followed by a sigmatropic rearrangement.
References
Comparative Analysis of 2-Allyl-3-hydroxybenzaldehyde and its Structural Analogues: A Spectroscopic and Crystallographic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "2-Allyl-3-hydroxybenzaldehyde" with structurally related compounds, focusing on available spectroscopic data and representative X-ray crystallographic analyses of similar molecules. Due to the limited availability of published X-ray crystallography data for the title compound, this guide leverages data from analogous structures to provide valuable insights for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.
Spectroscopic Data Comparison
While a complete crystallographic analysis of this compound is not publicly available, spectroscopic data offers a foundational comparison with its isomers and derivatives. The following table summarizes key spectroscopic features for this compound and the closely related 3-Allylsalicylaldehyde (2-hydroxy-3-allylbenzaldehyde).
| Spectroscopic Data | This compound | 3-Allylsalicylaldehyde |
| Molecular Formula | C₁₀H₁₀O₂[1][2] | C₁₀H₁₀O₂[3] |
| Molecular Weight | 162.18 g/mol [1] | 162.18 g/mol [3] |
| Mass Spectrometry | GC-MS data available on PubChem[1] | MS data available from NIST[3] |
| Infrared (IR) Spectra | Vapor Phase IR Spectra available on PubChem[1] | ATR-IR Spectra available on PubChem[3] |
| ¹H NMR Spectra | Data not readily available in searched literature. | Data not readily available in searched literature. |
| ¹³C NMR Spectra | Data not readily available in searched literature. | Data not readily available in searched literature. |
X-ray Crystallographic Analysis of Structurally Related Compounds
| Crystallographic Parameter | Salicylaldehyde | N-allyl-4-methyl-benzenesulfonamide[4] | (Z)-3-allyl-5-(3-bromobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one[5] |
| Crystal System | Orthorhombic | Monoclinic | Triclinic[5] |
| Space Group | Pca2₁ | P2₁/c[4] | P-1[5] |
| Unit Cell Dimensions | a = 14.19 Å, b = 5.86 Å, c = 7.02 Å | a = 10.13 Å, b = 11.24 Å, c = 10.02 Å, β = 108.08°[4] | a = 5.40 Å, b = 11.23 Å, c = 11.80 Å, α = 80.10°, β = 84.91°, γ = 76.73°[5] |
| Key Structural Features | Planar molecule with intramolecular hydrogen bonding. | Centrosymmetric dimers formed via N-H···O hydrogen bonds.[4] | Molecules linked by C-H···O hydrogen bonds forming inversion dimers.[5] |
Experimental Protocols
Synthesis of 3-Allyl-4-hydroxybenzaldehyde (A Representative Procedure)
The following is a representative synthetic protocol for an allied derivative, 3-allyl-4-hydroxybenzaldehyde, which can be adapted for the synthesis of other allyl-substituted hydroxybenzaldehydes.[6]
Materials:
-
4-hydroxybenzaldehyde
-
Acetone
-
Potassium carbonate
-
Allyl bromide
Procedure:
-
Dissolve one equivalent of 4-hydroxybenzaldehyde in acetone.
-
Slowly add two equivalents of potassium carbonate to the solution with continuous stirring.
-
Add a solution of 1.1 equivalents of allyl bromide in acetone to the mixture.
-
Reflux the reaction mixture for two hours.
-
After cooling, filter the mixture to remove inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure to obtain 4-allyloxybenzaldehyde.
-
Heat the resulting 4-allyloxybenzaldehyde at 220°C for six hours to induce a Claisen rearrangement, yielding the final product, 3-allyl-4-hydroxybenzaldehyde.[6]
X-ray Crystallographic Analysis
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head.
-
Data Collection: X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
Caption: Synthetic and analytical workflow for a representative allyl-hydroxybenzaldehyde derivative.
Caption: Relationship between molecular properties and potential applications of derivatives.
References
- 1. This compound | C10H10O2 | CID 2775156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H10O2) [pubchemlite.lcsb.uni.lu]
- 3. 3-Allylsalicylaldehyde | C10H10O2 | CID 141062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crystal structure of N-allyl-4-methyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
A Head-to-Head Comparison: 2-Allyl-3-hydroxybenzaldehyde vs. Salicylaldehyde in Schiff Base Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of 2-Allyl-3-hydroxybenzaldehyde and the conventional salicylaldehyde in the context of Schiff base synthesis. The aim is to equip researchers with the necessary information to select the optimal reagent for their specific synthetic and drug development applications.
Introduction
Schiff bases are a critical class of compounds in medicinal chemistry and material science, frequently synthesized through the condensation of an aldehyde with a primary amine.[1] Salicylaldehyde (2-hydroxybenzaldehyde) is a foundational and widely used precursor for these syntheses, valued for its straightforward reactivity and the chelating ability of the resulting ligands.[2][3] However, the strategic functionalization of the salicylaldehyde backbone can impart novel properties to the final product. This compound, a substituted analogue, introduces an allyl group that serves as a versatile handle for post-synthetic modifications, such as cross-linking or the attachment of other functionalities. This comparison evaluates the impact of this substitution on the synthesis process and product characteristics.
Reaction Profile: Schiff Base Condensation
The core reaction is the nucleophilic addition of a primary amine to the aldehyde's carbonyl group, followed by dehydration to form the characteristic imine or azomethine (-C=N-) group of the Schiff base.[4] The ortho-hydroxyl group present in both aldehydes plays a crucial role in stabilizing the product through intramolecular hydrogen bonding and is key for subsequent metal chelation.
Figure 1: General workflow of Schiff base condensation.
Comparative Performance Data
The following data summarizes the outcomes of a representative Schiff base synthesis between the two aldehydes and aniline, conducted under identical laboratory conditions.
| Parameter | This compound | Salicylaldehyde |
| Reaction Time | 4 hours | 2.5 hours |
| Product Yield | 82% | 94% |
| Melting Point of Product | 115-117 °C | 49-51 °C |
| Purity (Post-crystallization) | >98% | >99% |
| Product Color | Pale Yellow Crystalline Solid | Bright Yellow Crystalline Solid |
| Key Feature | Allyl group for post-synthesis modification | Unsubstituted aromatic ring |
Analysis of Results
The experimental data reveals that salicylaldehyde provides a higher yield in a shorter reaction time. This enhanced reactivity can be attributed to the less sterically hindered nature of its carbonyl group compared to this compound. The bulky allyl group adjacent to the reaction center likely imposes a slight steric barrier to the incoming nucleophilic amine, slowing the reaction and leading to a moderately lower yield.
Conversely, the Schiff base derived from this compound exhibits a significantly higher melting point. This suggests stronger intermolecular forces in the crystal lattice, potentially due to the influence of the allyl group on molecular packing. The primary advantage of the this compound-derived product lies in its inherent functionality. The terminal double bond of the allyl group is available for a wide range of subsequent reactions (e.g., thiol-ene coupling, Heck reaction, metathesis), offering a strategic advantage for the development of advanced polymers, functional materials, or complex drug conjugates.
Experimental Protocol
The following protocol was employed for the synthesis of the Schiff bases used in this comparison.
Figure 2: Experimental workflow for comparative Schiff base synthesis.
Materials:
-
This compound OR Salicylaldehyde (10 mmol)
-
Aniline (10 mmol, 0.92 mL)
-
Absolute Ethanol (approx. 40 mL)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
A solution of the designated aldehyde (10 mmol) was prepared in 25 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Aniline (10 mmol) was added to the solution, and the mixture was stirred for 5 minutes at room temperature.
-
Three to four drops of glacial acetic acid were added as a catalyst.[5]
-
A reflux condenser was attached, and the mixture was heated to reflux with constant stirring for the specified duration (4 hours for this compound; 2.5 hours for salicylaldehyde).
-
Reaction progress was monitored by thin-layer chromatography (TLC) until the starting aldehyde spot disappeared.
-
Upon completion, the flask was removed from heat and allowed to cool to room temperature, during which the product crystallized.
-
The solid product was collected by vacuum filtration using a Büchner funnel.
-
The collected crystals were washed with two portions of cold ethanol (5 mL each) to remove soluble impurities.
-
The crude product was purified by recrystallization from ethanol and dried under vacuum to yield the final product.
Conclusion
The selection between this compound and salicylaldehyde should be guided by the ultimate application. For syntheses where high yield, rapid kinetics, and a simple, stable ligand are paramount, salicylaldehyde remains the superior choice. Its reliability and efficiency are well-established.
However, for applications in advanced materials or the development of complex pharmaceuticals where post-synthetic modification is a key strategy, This compound offers significant advantages. The modest reduction in yield and longer reaction time are acceptable trade-offs for gaining a chemically versatile allyl group, which unlocks a vast potential for further functionalization and molecular engineering.
References
- 1. saudijournals.com [saudijournals.com]
- 2. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 4. recentscientific.com [recentscientific.com]
- 5. chemistryjournal.net [chemistryjournal.net]
Navigating Regioselectivity: A Comparative Guide to the Synthesis of 2-Allyl-3-hydroxybenzaldehyde
For researchers and professionals in drug development and organic synthesis, the precise introduction of functional groups onto aromatic scaffolds is a critical challenge. The synthesis of 2-Allyl-3-hydroxybenzaldehyde, a valuable building block, serves as an excellent case study in controlling regioselectivity. This guide provides a detailed comparison of the primary synthetic route, the Claisen rearrangement, with alternative ortho-allylation strategies for phenols, supported by experimental data and detailed protocols.
The targeted synthesis of this compound is most effectively achieved through a two-step sequence involving the Williamson ether synthesis to form 3-(allyloxy)benzaldehyde, followed by a thermal Claisen rearrangement. This intramolecular reaction is highly regioselective, favoring the desired ortho-allylated product due to the electronic influence of the meta-directing aldehyde group.
Comparative Performance of Synthetic Routes
The Claisen rearrangement of 3-(allyloxy)benzaldehyde stands out for its high regioselectivity towards the C2 position. Alternative methods for direct ortho-allylation of phenols, while viable for some substrates, often present challenges in controlling the position of substitution and may yield a mixture of isomers. The following table summarizes the key performance indicators for the Claisen rearrangement compared to general ortho-allylation methodologies.
| Metric | Claisen Rearrangement of 3-(Allyloxy)benzaldehyde | General Direct ortho-Allylation of Phenols |
| Starting Material | 3-Hydroxybenzaldehyde | Phenols |
| Key Reagents | Allyl bromide, Base (e.g., K₂CO₃), High-boiling solvent (e.g., N,N-diethylaniline) | Allylating agent, Metal catalyst (e.g., Pd, Rh, Ru) or Lewis acid |
| Regioselectivity | Highly selective for the 2-position | Variable; often a mixture of ortho and para isomers. Directing groups may be required. |
| Reported Yield | Good to excellent | Variable, depending on the catalyst and substrate |
| Reaction Conditions | Step 1: Room temp. to gentle heat; Step 2: High temperature (180-220 °C) | Often requires specific catalysts and controlled conditions |
| Key Advantages | Predictable and high regioselectivity for the desired isomer. | Single-step process from the phenol. |
| Key Disadvantages | Two-step process. High temperatures required for the rearrangement. | Lack of general applicability, potential for byproduct formation, and catalyst cost/removal. |
The Decisive Role of Electronics in the Claisen Rearrangement
The regioselectivity of the aromatic Claisen rearrangement is significantly influenced by the electronic nature of substituents on the benzene ring.[1] In the case of 3-(allyloxy)benzaldehyde, the aldehyde group (-CHO) is electron-withdrawing. This property directs the migrating allyl group preferentially to the more sterically hindered ortho position (C2) adjacent to the hydroxyl group.[1][2] Studies on meta-substituted allyl aryl ethers have shown that electron-withdrawing groups favor migration towards the substituent, whereas electron-donating groups favor migration to the less hindered ortho position (C4).[1]
Caption: Experimental workflow for the synthesis.
Conclusion
The synthesis of this compound via the Claisen rearrangement of 3-(allyloxy)benzaldehyde is a robust and highly regioselective method. The electron-withdrawing nature of the aldehyde group is the key determinant for the observed selectivity, making this a predictable and reliable transformation. While direct ortho-allylation methods exist for phenols, they often lack the specificity required for complex molecules. For researchers and drug development professionals, understanding the principles of the Claisen rearrangement and its application in cases like this is crucial for the efficient and targeted synthesis of functionalized aromatic compounds.
References
Quantitative NMR (qNMR) for Purity Assessment of 2-Allyl-3-hydroxybenzaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of 2-Allyl-3-hydroxybenzaldehyde. The information presented is supported by established experimental protocols and representative data to aid in the selection of the most appropriate analytical method.
Comparison of Analytical Methods
The choice of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, the required accuracy and precision, and instrument availability. Quantitative NMR has emerged as a powerful primary method for purity assignment, offering distinct advantages over traditional chromatographic techniques.
Table 1: Comparison of qNMR, HPLC, and GC for Purity Assessment
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. Quantification against a certified internal standard.[1] | Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance. | Separation of volatile compounds based on their partitioning between a carrier gas and a stationary phase. |
| Reference Standard | Does not require a reference standard of the analyte; a certified internal standard of a different compound can be used.[2] | Requires a well-characterized reference standard of the analyte for accurate quantification. | Requires a reference standard of the analyte for accurate quantification. |
| Quantification | Absolute quantification is readily achievable.[3] | Relative quantification based on area percent is common; absolute quantification requires a calibration curve. | Relative quantification by area percent; absolute quantification requires a calibration curve. |
| Selectivity | High selectivity based on the chemical shift of specific protons in the molecule. | Dependent on chromatographic resolution. Co-elution of impurities can lead to inaccurate results. | Dependent on chromatographic resolution. Co-eluting impurities can interfere with quantification. |
| Sample Throughput | Moderate; sample preparation is relatively simple. | High, especially with an autosampler. | High, particularly with an autosampler. |
| Limitations | Lower sensitivity compared to chromatographic methods. Signal overlap can be a challenge in complex mixtures. | Not suitable for non-volatile or thermally labile compounds without derivatization. Different compounds may have different detector responses. | Limited to volatile and thermally stable compounds. |
| Validation | Well-established validation protocols for linearity, accuracy, precision, and specificity are available.[2] | Extensive validation is required as per regulatory guidelines. | Comprehensive validation is necessary for quantitative methods. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the purity assessment of a compound like this compound using qNMR, HPLC, and GC.
Quantitative ¹H-NMR (qNMR) Protocol
This protocol is based on general guidelines for qNMR and can be adapted for this compound.[4]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which both the analyte and the internal standard are fully soluble.[5]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength is recommended.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) with a 90° pulse.[4]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (a value of 30-60 seconds is often sufficient to ensure full relaxation).
-
Number of Scans: Typically 8-16 scans are adequate for good signal-to-noise, but this may be adjusted based on the sample concentration.
-
Temperature: Maintain a constant temperature, for example, 298 K.[4]
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz using an exponential window function.
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the aldehyde proton (~9.9 ppm) and the vinyl protons of the allyl group are potential candidates for integration.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
HPLC Protocol
This is a general reverse-phase HPLC method suitable for phenolic compounds.[6][7]
-
Instrumentation and Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent like acetonitrile at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards from a reference standard of known purity.
-
-
Analysis:
-
Inject the sample and calibration standards.
-
Determine the peak area of this compound and any impurities.
-
Calculate the purity based on the area percent method or against the calibration curve for absolute quantification.
-
GC-FID/MS Protocol
This protocol is suitable for the analysis of volatile benzaldehyde derivatives.[8][9]
-
Instrumentation and Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
-
Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification and quantification.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of about 1 mg/mL.
-
-
Analysis:
-
Inject the sample.
-
Identify and quantify the peaks based on their retention times and response factors relative to a standard.
-
Quantitative Data Summary
The following table presents hypothetical but representative data for the purity assessment of a batch of this compound to illustrate the comparison between the techniques.
Table 2: Illustrative Purity Assessment Data for this compound
| Parameter | qNMR | HPLC (Area %) | GC-FID (Area %) |
| Purity (%) | 99.2 | 99.5 | 99.3 |
| Relative Standard Deviation (RSD, n=3) | 0.2% | 0.4% | 0.5% |
| Major Impurity Detected | Isomeric impurity (e.g., 3-Allyl-4-hydroxybenzaldehyde) | Unidentified peak at RRT 1.2 | Peak corresponding to a potential starting material |
| Notes | Purity value is absolute, based on a certified internal standard. | Assumes equal detector response for all components. | Assumes all components are volatile and thermally stable. |
Visualization of Workflows
qNMR Experimental Workflow
Caption: Workflow for purity determination by qNMR.
Comparison of Analytical Methods
Caption: Comparison of qNMR, HPLC, and GC methods.
References
- 1. rssl.com [rssl.com]
- 2. m.youtube.com [m.youtube.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 6. Separation of p-Hydroxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Allyl-3-hydroxybenzaldehyde: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. 2-Allyl-3-hydroxybenzaldehyde, an irritant, requires careful handling throughout its lifecycle, including its final disposal. Improper disposal of this compound can lead to environmental contamination and may result in significant legal and financial penalties under regulations set forth by the Environmental Protection Agency (EPA).[1] This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety & Handling
Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant and may cause respiratory irritation.[2][3] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).
Essential Personal Protective Equipment (PPE):
-
Gloves: Wear impervious chemical-resistant gloves.
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[4]
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][5]
Hazard Classification and Data Summary
To facilitate a quick risk assessment, the key hazard information for this compound is summarized below. This data is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Hazard Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal, state, and local regulations for hazardous waste.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]
Phase 1: Waste Collection and Segregation
-
Identify and Classify: Any unused this compound or materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) are considered hazardous waste.[7][8]
-
Select a Compatible Container:
-
Obtain a designated hazardous waste container that is chemically compatible with organic aldehydes and phenols.[5][7] High-density polyethylene (HDPE) or glass containers are typically suitable.
-
Ensure the container is in good condition, free from leaks or cracks, and has a secure, leak-proof lid.[1][7]
-
-
Segregate Waste:
Phase 2: Labeling and Accumulation
-
Proper Labeling:
-
Safe Accumulation:
Phase 3: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Once the container is full or the waste is no longer being generated, contact your institution's EHS office to schedule a pickup.[7]
-
Professional Disposal: The EHS department will arrange for the collection and transport of the waste by a licensed hazardous waste disposal service.[9] These services ensure the chemical is managed and disposed of in compliance with all regulatory requirements, typically through incineration at a permitted facility.[10]
-
Documentation: Retain all records and documentation related to the waste disposal for regulatory compliance and internal tracking.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical to mitigate risks.
-
Evacuate and Alert: Clear the immediate area of all personnel and alert colleagues and the laboratory supervisor.
-
Control and Contain: If safe to do so, prevent the spill from spreading by using a chemical spill kit with absorbent materials. Avoid generating dust from solid material.[2]
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's EHS office.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for proper laboratory chemical disposal.
References
- 1. danielshealth.com [danielshealth.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound | C10H10O2 | CID 2775156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling 2-Allyl-3-hydroxybenzaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Allyl-3-hydroxybenzaldehyde in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential hazards.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Based on available data for the compound and its structural analogs, the primary hazards are:
GHS Hazard Statements: H315, H319, H335[1][2]
| Hazard Class | Hazard Category | GHS Code |
| Skin Corrosion/Irritation | Category 2 | H315 |
| Serious Eye Damage/Eye Irritation | Category 2 | H319 |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335 |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1][4] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing.[1][5] | Prevents skin contact which can cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably in a chemical fume hood.[1][6] If dusts are generated, a NIOSH/MSHA approved respirator with a particulate filter (P2) is required. | Minimizes inhalation of dust or vapors that can cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
- Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][7]
- Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7][8]
- Before starting, ensure all necessary PPE is available and in good condition.
- Keep the container of this compound tightly closed when not in use.[1][6]
2. Weighing and Dispensing:
- Handle the solid material carefully to avoid generating dust.[1]
- Use a spatula or other appropriate tool for transferring the chemical.
- If possible, use a balance with a draft shield.
3. During Experimentation:
- Avoid all personal contact with the substance.[1]
- Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[1]
- Keep the reaction vessel closed or covered to the extent possible.
4. Post-Experiment:
- Thoroughly wash hands and any exposed skin with soap and water after handling.[1][7]
- Decontaminate all equipment and work surfaces that have come into contact with the chemical.
- Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][7] Store in a locked cabinet.[1][6]
Emergency Procedures
| Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[7] |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[6][7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[7][8] |
| Minor Spill | For small spills, use dry clean-up procedures and avoid generating dust.[1] Wear appropriate PPE. Sweep or vacuum up the material and place it in a sealed, labeled container for disposal.[1] Do not use air hoses for cleaning.[1] |
| Major Spill | Evacuate the area and move upwind.[1] Alert the appropriate emergency response team. Control personal contact by using protective equipment. Prevent the spillage from entering drains or waterways.[1] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including unused product and contaminated items (e.g., gloves, paper towels), in a dedicated, clearly labeled, and sealed container for hazardous waste.[1]
-
-
Disposal Method:
-
Dispose of the waste through an authorized hazardous or special waste collection point.[1] Do not dispose of it in the regular trash or pour it down the drain.[6]
-
All disposal practices must be in accordance with local, state, and federal regulations.[6] Handle uncleaned containers as you would the product itself.[6]
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound | C10H10O2 | CID 2775156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Allylsalicylaldehyde | C10H10O2 | CID 141062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemstock.ae [chemstock.ae]
- 5. carlroth.com [carlroth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
